molecular formula C₉H₁₇D₃O B1151116 2-Methyl-2-octanol-d3

2-Methyl-2-octanol-d3

Cat. No.: B1151116
M. Wt: 147.27
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-octanol-d3 is a deuterated analogue of 2-Methyl-2-octanol, a compound recognized for its use in fragrance and flavor research. This stable isotopologue is synthesized for advanced scientific applications where tracking and discrimination from endogenous compounds are required. Its primary research value lies in its use as an internal standard in mass spectrometry-based analytical methods, enabling the precise quantification of the non-deuterated compound in complex mixtures such as perfumes or food flavorings. Furthermore, the incorporation of deuterium atoms makes this compound a critical tool in metabolism and pharmacokinetic studies. Researchers use it to investigate the biological degradation pathways and metabolic fate of the parent molecule, leveraging tracer techniques to follow the compound through biological systems without interference from the background. The distinct mass shift introduced by the deuterium label also facilitates mechanistic studies in organic chemistry, particularly in probing reaction pathways where the tertiary alcohol functionality of 2-Methyl-2-octanol may be involved. This compound is For Research Use Only and is an essential reagent for scientists in analytical chemistry, fragrance development, and metabolic research.

Properties

Molecular Formula

C₉H₁₇D₃O

Molecular Weight

147.27

Synonyms

NSC 21984-d3;  n-Hexyldimethylcarbinol-d3

Origin of Product

United States

Foundational & Exploratory

Foreword: The Imperative for Precision in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isotope-Labeled 2-Methyl-2-Octanol for Advanced Research

In the landscape of drug development, metabolic analysis, and environmental science, the demand for analytical precision is absolute. The ability to trace, quantify, and understand the fate of molecules within complex biological or chemical systems is paramount. Isotope labeling serves as a foundational technique in this pursuit, offering a method to render specific molecules distinguishable without altering their fundamental chemical behavior.[1][2] This guide focuses on a specific yet versatile tool: isotope-labeled 2-methyl-2-octanol. While seemingly a simple tertiary alcohol, its structure lends itself to critical applications as an internal standard, a metabolic tracer, and a building block for more complex labeled structures. This document provides not just protocols, but the underlying strategic reasoning required for its synthesis, characterization, and application, empowering researchers to leverage this tool with confidence and scientific rigor.

Foundational Principles: Why Label 2-Methyl-2-Octanol?

2-Methyl-2-octanol (CAS 628-44-4) is a C9 tertiary alcohol.[3][4][5] Its utility in a labeled format stems from several key characteristics:

  • Metabolic Inertness (Relative): The tertiary alcohol moiety is sterically hindered, making it less susceptible to immediate oxidation compared to primary or secondary alcohols. This property is advantageous when designing internal standards that must survive extraction and analysis without degradation.

  • Structural Simplicity: Its straightforward aliphatic structure provides distinct signals in Nuclear Magnetic Resonance (NMR) and predictable fragmentation in Mass Spectrometry (MS), simplifying structural confirmation and analysis.

  • Synthetic Accessibility: The molecule is readily synthesized via foundational organic reactions, such as the Grignard reaction, which allows for the precise and high-yield incorporation of isotopic labels at various positions.[6][7]

The decision to use an isotopically labeled compound is driven by the need to differentiate it from its endogenous or unlabeled counterpart. Stable isotopes like Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) are the workhorses of this field, providing a mass shift detectable by MS without the handling requirements of radioactive isotopes.[2][8]

Synthesis of Isotope-Labeled 2-Methyl-2-Octanol: A Strategic Approach

The synthesis of labeled 2-methyl-2-octanol must be approached with the end application in mind. The choice of isotope and its position within the molecule are critical decisions. The Grignard reaction is the most direct and versatile method for this target, involving the nucleophilic attack of an organometallic reagent on a carbonyl compound.

Deuterium (²H) Labeling

Deuterium labeling is often employed to create internal standards for mass spectrometry or to probe kinetic isotope effects.[9] A heavier C-D bond is stronger than a C-H bond, which can slow down metabolic processes involving the cleavage of that bond, a principle used to enhance the pharmacokinetic profiles of certain drugs.[10][]

Strategy: Introduce deuterium via a deuterated Grignard reagent or a deuterated ketone.

  • Route A: Labeling the Methyl Groups. Reacting hexylmagnesium bromide with deuterated acetone (acetone-d₆) yields 2-methyl-2-octanol with six deuterium atoms on the two methyl groups attached to the carbinol carbon. This provides a significant +6 Da mass shift, ideal for an internal standard.

  • Route B: Labeling the Hexyl Chain. While synthetically more challenging, specific deuteration on the hexyl chain could be achieved using a deuterated hexyl halide precursor. However, for most applications, Route A is more cost-effective and straightforward.

Carbon-13 (¹³C) Labeling

¹³C labeling is invaluable for metabolic tracing studies and for use in quantitative NMR (qNMR).[12] Unlike deuterium, ¹³C does not significantly alter reaction kinetics but provides a distinct signal in both ¹³C NMR and mass spectrometry.

Strategy: Introduce ¹³C via a labeled ketone or Grignard reagent derived from a labeled precursor.

  • Route A: Labeling the Carbinol Carbon. Reacting hexylmagnesium bromide with acetone-2-¹³C places a single ¹³C label at the C2 position. This is a highly specific label useful for tracking the core skeleton of the molecule.

  • Route B: Labeling a Methyl Group. Reacting hexylmagnesium bromide with acetone-1-¹³C (if available) or synthesizing the molecule by reacting methylmagnesium-¹³C iodide with 2-octanone would place the label on one of the methyl groups.

Oxygen-18 (¹⁸O) Labeling

¹⁸O labeling is less common but serves a crucial role in elucidating reaction mechanisms, particularly those involving esterification, hydrolysis, or enzymatic cleavage at the alcohol moiety.

Strategy: A direct synthesis is difficult. A more practical approach involves a two-step process using a Mitsunobu reaction with an ¹⁸O-labeled carboxylic acid, followed by hydrolysis.[13] This method allows for the replacement of the natural abundance ¹⁶O atom in a pre-synthesized alcohol with ¹⁸O.

Experimental Protocol: Synthesis of 2-(Methyl-d₃)-2-octanol-1,1,1-d₃ (d₆-2-Methyl-2-octanol)

This protocol describes a robust method for synthesizing a deuterated analog suitable for use as an internal standard.

Objective: To synthesize d₆-2-Methyl-2-octanol via a Grignard reaction with a target isotopic purity of >98%.

Materials:

  • Magnesium turnings

  • 1-Bromohexane

  • Anhydrous diethyl ether

  • Acetone-d₆ (99.8 atom % D)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Grignard Reagent Preparation: a. Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq) to a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel. b. Add anhydrous diethyl ether to cover the magnesium. c. Dissolve 1-bromohexane (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel. d. Add a small portion of the 1-bromohexane solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle bubbling), gently warm the flask or add a small crystal of iodine. e. Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the gray, cloudy mixture at room temperature for 1 hour to ensure complete formation of hexylmagnesium bromide.

  • Reaction with Acetone-d₆: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Dissolve acetone-d₆ (1.05 eq) in anhydrous diethyl ether and add it to the addition funnel. c. Add the acetone-d₆ solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up and Purification: a. Cool the reaction mixture again to 0 °C. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. This will precipitate magnesium salts. c. Stir for 15 minutes, then filter the mixture through a pad of Celite, washing the solids with diethyl ether. d. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether. e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. f. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. g. Purify the resulting crude oil by vacuum distillation to yield pure d₆-2-methyl-2-octanol as a colorless liquid.

Self-Validation: The success of the protocol is validated through rigorous characterization.

Characterization and Data Analysis

Confirming the identity, purity, and isotopic enrichment of the final product is a non-negotiable step.

Mass Spectrometry (MS)

MS is the primary tool for confirming the incorporation of stable isotopes. When coupled with Gas Chromatography (GC-MS), it also provides a purity profile.

  • Causality: The labeled compound will have a higher mass-to-charge ratio (m/z) than its unlabeled counterpart. For our d₆-synthesized product, the molecular ion peak should be observed at m/z 150, compared to m/z 144 for the unlabeled standard.[3][4] The fragmentation pattern should be consistent with the known structure, with fragments containing the deuterated methyl groups showing a corresponding mass shift.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (M⁺)
2-Methyl-2-octanolC₉H₂₀O144.25144
d₆-2-Methyl-2-octanolC₉H₁₄D₆O150.30150
¹³C₁-2-Methyl-2-octanol (at C2)¹³C₁C₈H₂₀O145.25145

Table 1: Expected Molecular Weights and Mass Spectrometry Data for Labeled Analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the precise location of the isotopic label.

  • ¹H NMR: In the spectrum of d₆-2-methyl-2-octanol, the singlet corresponding to the two methyl groups (typically around 1.1-1.2 ppm) will be nearly absent, confirming successful deuteration at that position.

  • ²H NMR: A single resonance in the deuterium NMR spectrum will confirm the presence of deuterium in a single chemical environment.

  • ¹³C NMR: For a ¹³C-labeled compound, the signal for the labeled carbon will be significantly enhanced. If coupled to deuterium, the signal may be split or broadened, providing further structural confirmation.

Application Workflow: Use as an Internal Standard in GC-MS

One of the most common applications for isotope-labeled compounds is as an internal standard (IS) for quantitative analysis.[14] The IS is added at a known concentration to both calibration standards and unknown samples.

Core Principle (Trustworthiness): An ideal IS behaves identically to the analyte during sample preparation, extraction, and chromatographic analysis. Because a stable isotope-labeled IS is chemically identical to the analyte, its recovery during sample processing will be the same.[14] Any loss of analyte during the procedure will be mirrored by a proportional loss of the IS. The final quantification is based on the ratio of the analyte response to the IS response, which corrects for these variations and dramatically improves the accuracy and precision of the measurement.

Protocol: Quantification of 2-Methyl-2-octanol in a Matrix
  • Stock Solution Preparation: Prepare a certified stock solution of unlabeled 2-methyl-2-octanol (analyte) and a separate, accurately prepared stock solution of d₆-2-methyl-2-octanol (IS).

  • Calibration Curve: Create a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte and a fixed concentration of the IS.

  • Sample Preparation: To each unknown sample, add the same fixed amount of the IS as used in the calibration standards.

  • Extraction: Perform the sample extraction (e.g., liquid-liquid extraction or solid-phase microextraction (HS-SPME)).[15]

  • GC-MS Analysis: Analyze the extracts using a GC-MS system operating in Selected Ion Monitoring (SIM) mode.

    • Monitor a characteristic ion for the analyte (e.g., m/z 59 or 129).

    • Monitor the equivalent mass-shifted ion for the IS (e.g., m/z 65 or 135).

  • Quantification: a. For each injection, calculate the Peak Area Ratio (Analyte Area / IS Area). b. Plot the Peak Area Ratio against the analyte concentration for the calibration standards to generate a linear regression curve. c. Determine the concentration of the analyte in the unknown samples by interpolating their measured Peak Area Ratios onto the calibration curve.

Visualizations: Workflows and Pathways

Overall Synthesis and Application Workflow

G cluster_synthesis Stage 1: Synthesis & Purification cluster_analysis Stage 2: Characterization cluster_application Stage 3: Application start Labeled Precursors (e.g., Acetone-d6) grignard Grignard Reaction start->grignard workup Aqueous Work-up grignard->workup purify Vacuum Distillation workup->purify product Pure Labeled 2-Methyl-2-Octanol purify->product qc Quality Control Analysis product->qc app Use in Research product->app ms GC-MS (Verify Mass & Purity) qc->ms nmr NMR Spectroscopy (Confirm Label Position) qc->nmr is Internal Standard (Quantitative Analysis) app->is tracer Metabolic Tracer (ADME Studies) app->tracer

Caption: High-level workflow from synthesis to application of isotope-labeled 2-methyl-2-octanol.

Grignard Synthesis Pathway

Caption: Reaction scheme for the synthesis of d₆-2-methyl-2-octanol via a Grignard reaction.

Internal Standard Logic in GC-MS

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis (SIM Mode) cluster_ions Monitored Ions cluster_quant Quantification Sample Unknown Sample (Contains Analyte) Spike Spike with Fixed Amount of Internal Standard (IS) Sample->Spike Extract Extraction & Concentration Spike->Extract GC GC Separation (Analyte and IS co-elute) Extract->GC MS Mass Spectrometer Detection GC->MS AnalyteIon Analyte m/z = 144 MS->AnalyteIon IS_Ion Internal Standard m/z = 150 MS->IS_Ion Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) AnalyteIon->Ratio IS_Ion->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Result Accurate Concentration of Analyte CalCurve->Result

Caption: Logical workflow for quantitative analysis using an isotope-labeled internal standard.

Conclusion

Isotope-labeled 2-methyl-2-octanol is more than a mere catalog chemical; it is a precision tool that, when synthesized and applied correctly, provides clarity in complex analytical challenges. Its value lies not in its complexity, but in its strategic simplicity and fitness for purpose. By understanding the causality behind the choice of isotope, the synthetic strategy, and the analytical workflow, researchers can build self-validating systems that produce trustworthy, high-quality data. This guide serves as a blueprint for that process, encouraging a methodical and knowledgeable approach to the use of stable isotopes in research and development.

References

  • Analytical Methods, (2013). Optimization of headspace solid-phase microextraction for the gas chromatographic determination of alcohols and acetone in blood. Royal Society of Chemistry.
  • BOC Sciences. (n.d.). Deuterium - Stable Isotope. BOC Sciences.
  • PubChem. (n.d.). 2-Octanol, 2-methyl-.
  • ChemicalBook. (2025). 2-METHYL-2-OCTANOL Chemical Properties,Uses,Production. ChemicalBook.
  • Pearson. (n.d.). Show how to make these deuterium-labeled compounds, using CD3MgBr....
  • Ahmed, H., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 727.
  • Alfa Chemistry. (n.d.). 13C Labeled Compounds. Alfa Chemistry.
  • NIST. (n.d.). 2-Octanol, 2-methyl-. NIST Chemistry WebBook.
  • Raji, M. (2024). Flow Chemistry for Contemporary Isotope Labeling. X-Chem.
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-2-octanol. SCBT.
  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Princeton University.
  • Beddoe, R. H., et al. (2017). Synthesis of 18O-Labelled Alcohols from Unlabelled Alcohols. Organic & Biomolecular Chemistry, 15(34), 7134-7137.
  • Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Silantes.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Preparation of 2-Methylbutanal-13C2. BenchChem.
  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1691.
  • Caban, M., & Stepnowski, P. (2015). The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring. Analytical Methods, 7(18), 7527-7536.
  • NIST. (n.d.). 2-Octanol, 2-methyl-. NIST Chemistry WebBook.
  • Creative Biolabs. (n.d.). Introduction to Isotope Labeling.
  • BOC Sciences. (n.d.). 2H 13C Labeled Compounds for Research. BOC Sciences.

Sources

Deuterated Isotopologues in Analytical Chemistry: The Characterization and Application of 2-Methyl-2-octanol-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-2-octanol-d3 (also known as 2-(Methyl-d3)-2-octanol) is a stable isotope-labeled analog of the tertiary alcohol 2-methyl-2-octanol.[1] It functions primarily as a high-precision Internal Standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows.

In drug development and metabolic profiling, tertiary alcohols often appear as Phase I metabolites of alkyl-substituted drugs. The use of a deuterated analog eliminates matrix effects and ionization suppression errors by co-eluting with the analyte of interest while remaining spectrally distinct. This guide details the physicochemical properties, synthesis via Grignard reagents, and analytical validation of this isotopologue.

Part 1: Physicochemical Characterization

The introduction of three deuterium atoms (


) significantly alters the mass-to-charge (

) ratio without affecting the chromatographic retention time, making it an ideal internal standard.
Table 1: Comparative Specifications
FeatureUnlabeled StandardDeuterated Analog (d3)
IUPAC Name 2-Methyl-2-octanol2-(Methyl-d3)-2-octanol
CAS Number 628-44-4N/A (Analog of 628-44-4)*
Chemical Formula


Molecular Weight 144.25 g/mol 147.27 g/mol
Monoisotopic Mass 144.1514 Da147.1702 Da
Appearance Colorless LiquidColorless Liquid
Solubility Ethanol, Ether, AcetoneEthanol, Ether, Acetone
Isotopic Purity Natural Abundance

atom D

*Note: Specific CAS numbers for custom deuterated isotopologues are often not indexed in public registries. It is identified by its parent CAS and degree of labeling.

Part 2: Synthesis & Manufacturing Protocol

The most robust synthesis route for this compound utilizes a Grignard reaction . This approach ensures high isotopic incorporation by using a commercially available, high-purity deuterated precursor (


) to generate the nucleophile.
Reaction Mechanism

The synthesis involves the nucleophilic addition of Methyl-d3-magnesium iodide to 2-Octanone. The reaction proceeds through a six-membered transition state, followed by an acidic quench to protonate the alkoxide.

SynthesisPathway Precursor1 Methyl-d3-iodide (CD3I) Grignard Grignard Reagent (CD3-Mg-I) Precursor1->Grignard Ether/THF, Reflux Precursor2 Magnesium (Mg) Precursor2->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate + Substrate Substrate 2-Octanone (C8H16O) Substrate->Intermediate Product This compound (C9H17D3O) Intermediate->Product H3O+ Quench

Figure 1: Grignard synthesis pathway for the production of this compound.

Step-by-Step Protocol

Safety: Grignard reagents are moisture-sensitive and pyrophoric. All glassware must be flame-dried and flushed with Argon.

  • Preparation of Grignard Reagent (

    
    ): 
    
    • In a 3-neck round-bottom flask, add Magnesium turnings (1.1 eq) and a crystal of Iodine.

    • Add anhydrous Diethyl Ether.[2]

    • Slowly add Methyl-d3-iodide (1.0 eq) dropwise. Initiate reflux to maintain a gentle boil.

    • Checkpoint: Disappearance of Mg metal indicates formation of

      
      .
      
  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add 2-Octanone (0.9 eq) dissolved in anhydrous ether dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench and Isolation:

    • Cool the reaction mixture to 0°C.

    • Slowly add saturated ammonium chloride (

      
      ) solution to hydrolyze the magnesium alkoxide.
      
    • Extract the aqueous layer with Diethyl Ether (

      
      ).
      
    • Dry combined organics over anhydrous

      
      .
      
  • Purification:

    • Concentrate under reduced pressure.

    • Purify via fractional distillation or silica gel chromatography (Hexane/Ethyl Acetate gradient) to remove unreacted ketone.

Part 3: Analytical Validation (MS Fragmentation)

To validate the identity of the synthesized this compound, Mass Spectrometry (EI source) is the gold standard. Tertiary alcohols undergo characteristic


-cleavage.
Fragmentation Logic

For the unlabeled molecule, the primary fragment results from the loss of the largest alkyl group (Hexyl chain) or the methyl group.

  • Unlabeled (MW 144): Loss of Methyl (

    
    , 15) 
    
    
    
    
    
    129.
  • Labeled (MW 147):

    • Pathway A (Loss of Methyl-d3): Cleavage of the

      
       group. Resulting ion is identical to the unlabeled fragment (
      
      
      
      129). This is non-diagnostic.
    • Pathway B (Loss of Hexyl Chain): Cleavage of the

      
       chain. The cation retains the central carbon, the hydroxyl, the original methyl (
      
      
      
      ), and the new methyl-d3 (
      
      
      ).
    • Diagnostic Shift: The ion at

      
       59 (Acetone-like cation 
      
      
      
      ) in the unlabeled spectrum shifts to
      
      
      62
      (
      
      
      ) in the labeled spectrum.

MSFragmentation cluster_0 Alpha Cleavage Pathways Parent Parent Ion (M+) This compound m/z 147 Frag1 Loss of Hexyl (-85) Diagnostic Ion [C(OH)(CH3)(CD3)]+ m/z 62 Parent->Frag1 Major Pathway Frag2 Loss of Methyl-d3 (-18) Non-Diagnostic [C8H17O]+ m/z 129 Parent->Frag2 Minor Pathway

Figure 2: Mass Spectrometry fragmentation logic for validating the d3-isotopologue.

Part 4: Applications in Drug Development

Internal Standard for Quantitation

In quantitative bioanalysis, this compound serves as an internal standard for lipophilic tertiary alcohols. Because it is chemically identical to the analyte but distinguishable by mass, it corrects for:

  • Extraction Efficiency: Any loss during liquid-liquid extraction (LLE) affects the analyte and IS equally.

  • Injection Variability: Corrects for volume errors in GC injection ports.

Metabolic Stability Probes

Tertiary alcohols are often resistant to oxidation but can undergo glucuronidation. By using the d3-analog in microsomal stability assays, researchers can utilize the Kinetic Isotope Effect (KIE) . If the metabolic pathway involves attacking the methyl group (rare for tertiary alcohols, but possible in specific P450 oxidations), the C-D bond (stronger than C-H) will slow the reaction rate, helping to identify the specific site of metabolism.

Matrix Effect Elimination

In LC-MS/MS, co-eluting matrix components (phospholipids, salts) can suppress ionization. Since the d3-analog co-elutes with the target (or elutes slightly earlier due to the deuterium isotope effect on lipophilicity), it experiences the exact same suppression environment, providing accurate normalization.

References

  • National Institute of Standards and Technology (NIST). 2-Octanol, 2-methyl- (Unlabeled Standard Data). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. 2-Methyl-2-octanol Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Selection of Internal Standards for GC-MS Analysis of Volatiles. Available at: [Link]

Sources

Precision in Quantitation: A Technical Guide to Stable Isotope Labeled Alkyl Alcohol Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and bioanalysis, the quantification of alkyl alcohols—whether as active pharmaceutical ingredients (APIs), metabolites, or genotoxic impurities—demands absolute rigor. This guide moves beyond basic protocol listing to explore the mechanistic role of Stable Isotope Labeled (SIL) standards. It addresses the critical challenges of hydrogen/deuterium exchange (HDX), chromatographic isotope effects, and derivatization chemistry, providing a roadmap for achieving regulatory-grade data integrity (FDA/EMA) using Isotope Dilution Mass Spectrometry (IDMS).

Part 1: Theoretical Foundations of IDMS

The "Gold Standard" Mechanism

Isotope Dilution Mass Spectrometry (IDMS) is not merely a method of calibration; it is a method of error cancellation. By spiking a sample with a known quantity of a stable isotope-labeled analog (the Internal Standard, or IS) prior to sample preparation, the IS acts as a molecular mirror.

Every variable that affects the analyte—extraction inefficiency, injection variability, matrix suppression, and derivatization incompleteness—affects the IS identically. Therefore, the ratio of the analyte signal to the IS signal remains constant, yielding accurate quantification despite absolute signal losses.

The Carrier Effect

A frequently overlooked benefit of SIL standards in trace analysis is the Carrier Effect . At low concentrations (ppb/ppt), analytes are prone to irreversible adsorption onto active sites in glassware, injection liners, and column stationary phases. A co-eluting SIL standard, added in excess (typically 100x–1000x the analyte concentration), saturates these active sites, effectively "carrying" the trace analyte through the system and improving linearity at the Lower Limit of Quantification (LLOQ).

Visualization: The IDMS Workflow

The following diagram illustrates the error-cancellation pathway inherent to IDMS.

IDMS_Workflow Sample Biological/Matrix Sample (Unknown Analyte Conc.) Spike Spike with SIL-IS (Known Conc.) Sample->Spike Equilibration Equilibration (CRITICAL STEP) Spike->Equilibration Homogenization Extraction Extraction/Derivatization (Losses Occur Here) Equilibration->Extraction Analyte & IS behave identically MS_Analysis GC-MS / LC-MS Analysis (Ionization Suppression) Extraction->MS_Analysis Quant Quantification via Response Ratio MS_Analysis->Quant Area_Analyte / Area_IS

Figure 1: The IDMS workflow. Note that Equilibration is the critical control point; if the IS does not fully integrate with the matrix before extraction, the correction factor is invalid.

Part 2: Strategic Selection of Standards

Not all isotopes are created equal. The choice between Deuterium (


H) and Carbon-13 (

C) determines the success of the assay.
The Deuterium Dilemma: Chromatographic Isotope Effects

While Deuterium (D) is cost-effective, C-D bonds are shorter and stronger than C-H bonds, resulting in a smaller molar volume and reduced lipophilicity.

  • Reverse Phase LC: Deuterated analogs often elute earlier than the native analyte.

  • Gas Chromatography: Deuterated analogs elute earlier due to vapor pressure differences.

Risk: If the IS and analyte do not co-elute perfectly, they may experience different matrix suppression zones in the ion source, nullifying the benefit of the IS.

The Exchangeable Proton Trap

Alkyl alcohols possess a hydroxyl group (-OH). Never use a standard labeled on the hydroxyl position (e.g., R-OD).

  • Mechanism: The deuterium on the oxygen is "exchangeable."[1][2] Upon contact with water or protic solvents (MeOH, acids), the D will rapidly swap with H from the solvent.

  • Result: The mass shift disappears, and the IS becomes indistinguishable from the analyte or background.

  • Solution: Use backbone-labeled standards (e.g., Methanol-

    
    C, Ethanol-1,1,2,2,2-d
    
    
    
    ).
Decision Logic for Standard Selection

Standard_Selection Start Select Alkyl Alcohol Standard Q1 Is the label on the -OH group? Start->Q1 Reject REJECT (Exchangeable Proton Risk) Q1->Reject Yes Q2 Is the label on the Carbon backbone? Q1->Q2 No Q3 Isotope Type? Q2->Q3 C13 Carbon-13 (13C) Q3->C13 Deut Deuterium (2H) Q3->Deut Perf Gold Standard Perfect Co-elution C13->Perf Check Check Retention Time Shift (Isotope Effect) Deut->Check

Figure 2: Decision tree for selecting stable isotope standards. Backbone labeling is mandatory for alcohols.

Part 3: Analytical Workflow – Derivatization for GC-MS

Direct injection of alkyl alcohols in GC-MS is prone to peak tailing due to hydrogen bonding with silanol groups in the column. Derivatization via Silylation is the industry standard to cap the polar -OH group.

The Chemistry of Silylation

We utilize MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or BSTFA .

  • Reaction:

    
    
    
  • Outcome: The resulting Trimethylsilyl (TMS) ether is volatile, thermally stable, and hydrophobic, resulting in sharp, symmetric peaks.

Comparative Data: Isotope & Reagent Performance
ParameterDeuterium (

H) Label
Carbon-13 (

C) Label
Cost LowHigh
Chromatographic Shift Likely (2-5s shift possible)Negligible
Spectral Purity Good (check for D-loss)Excellent
Rec. Application Routine QuantitationHigh-Precision / Regulated (GLP)
Derivatization ReagentReactivityByproductsBest For
MSTFA HighVolatile (elutes early)General trace analysis
BSTFA + 1% TMCS Very HighVolatileSterically hindered alcohols
MTBSTFA ModerateStable t-BDMS ethersHydrolytically unstable samples

Part 4: Protocol – Quantification of Trace Alkyl Alcohols

Application: Quantification of long-chain fatty alcohols (e.g., Stearyl Alcohol) in plasma or tissue. Technique: GC-MS/MS (EI Mode) with Silylation.

Preparation of Standards
  • Internal Standard (IS): Prepare a stock solution of the deuterated alcohol (e.g., Stearyl Alcohol-d

    
    ) in Toluene.
    
    • Note: Do not use Methanol as a solvent for stock preparation if using acyl chlorides, though it is acceptable for silylation stocks if evaporated to dryness. Toluene is preferred for solubility of long chains.

  • Calibration Curve: Prepare serial dilutions of the native analyte. Spike every level with a constant concentration of IS.

Sample Extraction & Spiking (The Critical Step)[5]
  • Aliquot 100

    
    L of plasma/homogenate.
    
  • IMMEDIATELY add 10

    
    L of IS working solution.
    
  • Vortex for 30 seconds. Rationale: This ensures the IS binds to matrix proteins and lipids identically to the analyte before precipitation.

  • Perform Liquid-Liquid Extraction (LLE) using 500

    
    L Hexane/Ethyl Acetate (80:20).
    
  • Centrifuge (3000 x g, 5 min) and transfer the supernatant to a glass vial.

  • Evaporate to dryness under Nitrogen at 40°C. Ensure no water remains.

Derivatization
  • Add 50

    
    L of MSTFA + 1% TMCS  to the dried residue.
    
  • Add 50

    
    L of Pyridine (scavenger for acid byproducts).
    
  • Cap and incubate at 60°C for 30 minutes.

    • Validation Note: Time/Temp must be optimized. Incomplete derivatization leads to non-linear response.

GC-MS/MS Parameters
  • Inlet: Splitless, 280°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • MS Mode: Selected Reaction Monitoring (SRM) or SIM.

    • Analyte Transition: Precursor [M-15]

      
       (Loss of methyl from TMS) 
      
      
      
      Product Ion.
    • IS Transition: Shifted by mass of label (e.g., +37 Da).

Part 5: Quality Control & Regulatory Compliance (FDA/EMA)

To ensure the method meets Bioanalytical Method Validation (BMV) guidelines:

  • Cross-Contribution (Cross-talk):

    • Inject a "Blank + IS" sample.[3] Monitor the analyte channel. Response must be

      
       5% of the LLOQ response.
      
    • Cause of Failure: Isotopic impurity (e.g., d

      
       presence in d
      
      
      
      standard) or fragmentation overlap.
  • IS Response Consistency:

    • Plot IS peak area across the entire run. Variations >50% indicate matrix effects or injection failure.

  • Stability of Stock:

    • Store deuterated alcohols away from strong acids/bases to prevent H/D exchange on the backbone (rare but possible under extreme stress) or hydrolysis of the label if not stable.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • OpenOChem. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

Sources

Metabolic stability of deuterated 2-methyl-2-octanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Metabolic Stability Optimization of Deuterated 2-Methyl-2-Octanol

Part 1: Executive Summary & Mechanistic Rationale

2-methyl-2-octanol is a tertiary aliphatic alcohol. Unlike primary or secondary alcohols, it is resistant to direct oxidation by Alcohol Dehydrogenase (ADH) due to the lack of an


-hydrogen. Consequently, its metabolic clearance is driven by two competing pathways:
  • Phase I Oxidative Metabolism: Cytochrome P450 (CYP)-mediated hydroxylation at the remote

    
     (C8) or 
    
    
    
    (C7) positions of the alkyl chain.
  • Phase II Conjugation: Direct glucuronidation of the tertiary hydroxyl group by UDP-glucuronosyltransferases (UGTs), though often sterically hindered.

The Deuteration Strategy: The primary objective of deuterating 2-methyl-2-octanol is to exploit the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy.[1] If C-H bond cleavage at the alkyl chain is the rate-determining step (RDS) in the metabolic cascade, substituting Hydrogen with Deuterium can significantly reduce intrinsic clearance (


) and extend half-life (

).
Metabolic Pathway & Deuterium Blockade

The following diagram illustrates the metabolic fate of 2-methyl-2-octanol and the proposed stabilization sites.

MetabolicPathway Parent 2-Methyl-2-Octanol (Parent) CYP CYP450 (CYP4A/4F/3A4) Parent->CYP Oxidation (Major) UGT UGT (Phase II) Parent->UGT Conjugation (Minor) Omega_Ox ω-Hydroxy Metabolite (Unstable) CYP->Omega_Ox C-H Abstraction Glucuronide O-Glucuronide (Renal Excretion) UGT->Glucuronide Block Deuterium Blockade (kH/kD ~ 6-10) Block->CYP Stabilization

Caption: Metabolic branching of 2-methyl-2-octanol. Deuteration targets the CYP-mediated omega-oxidation pathway to shift clearance or reduce rate.

Part 2: Strategic Deuteration Design

To maximize metabolic stability, random deuteration is inefficient. We must target the Site of Metabolism (SOM) .

  • Target 1: The Terminal Methyl (

    
    , C8): 
    
    • Rationale: CYP4A and CYP4F isoforms (fatty acid hydroxylases) prefer terminal methyl hydroxylation.

    • Modification:

      
      -2-methyl-2-octanol (terminal 
      
      
      
      ).
  • Target 2: The Penultimate Carbon (

    
    , C7): 
    
    • Rationale: CYP3A4 often attacks the

      
       position in long aliphatic chains.
      
    • Modification:

      
      -2-methyl-2-octanol (C7 position).
      
  • Risk of Metabolic Switching:

    • Blocking the

      
       site may force the enzyme to attack the 
      
      
      
      site or shift flux toward Phase II glucuronidation. This "switch" must be monitored via metabolite identification (MetID).

Part 3: Experimental Protocol (Microsomal Stability)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of deuterated vs. non-deuterated analogs.

Critical Constraint - Volatility: 2-methyl-2-octanol has a vapor pressure that can lead to non-metabolic loss during incubation at 37°C. Sealed systems are mandatory.

Materials
  • Test Compounds: 2-methyl-2-octanol (Protio),

    
    -analog, 
    
    
    
    -analog.
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Prepare 10 mM stock of test compounds in DMSO.

    • Dilute to 1

      
      M working concentration in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid CYP inhibition.
      
  • Incubation (Sealed):

    • Use glass vials with septum caps (to prevent evaporation).

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound for 5 min at 37°C.

    • Start Reaction: Add NADPH regenerating system.

  • Sampling:

    • At

      
       min, remove aliquots via syringe through the septum.
      
  • Quenching:

    • Immediately dispense into quench solution (1:3 ratio sample:ACN).

    • Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).

Experimental Workflow Diagram

AssayWorkflow cluster_Timepoints Kinetic Sampling Prep Sample Prep (1µM Substrate + HLM) PreInc Pre-Incubation (37°C, 5 min, Sealed Vial) Prep->PreInc Start Initiation (+ NADPH) PreInc->Start T0 T=0' Start->T0 T15 T=15' Start->T15 T60 T=60' Start->T60 Quench Quench (Ice-Cold ACN + IS) T0->Quench T15->Quench T60->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS

Caption: Microsomal stability workflow emphasizing sealed incubation to manage volatility.

Part 4: Data Analysis & Interpretation

To validate the stability improvement, calculate the in vitro intrinsic clearance.

1. Determine Elimination Rate Constant (


): 
Plot 

vs. time.[2] The slope of the linear regression is

.

2. Calculate Half-Life (


): 


3. Calculate Intrinsic Clearance (


): 


4. Interpretation of Deuterium Effect: Compare the


 of the deuterated analog (

) to the protio form (

).
  • If

    
    , significant metabolic stabilization has been achieved.
    
  • If ratio

    
    , the C-H bond breaking is not the rate-limiting step, or metabolic switching (e.g., to glucuronidation) has occurred.
    

References

  • Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions." Journal of Biological Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability Assays." Elsevier.

  • Fisher, M. B., et al. (2006). "The complexities of metabolic switching: deuteration of a single site can alter the metabolic pathway."[1][3] Drug Metabolism and Disposition.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label Behind." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Utilizing 2-Methyl-2-octanol-d3 for the Assessment of Estrogenic Activity through Vitellogenin Gene Expression in an In Vitro Fish Hepatocyte Model

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Vitellogenin as a Sentinel Biomarker for Endocrine Disruption

Vitellogenin (VTG) is a precursor to egg yolk proteins, primarily synthesized in the liver of female oviparous vertebrates under the regulation of endogenous estrogens.[1][2][3] The expression of the vitellogenin gene is a highly sensitive and specific biomarker for exposure to estrogenic compounds.[4][5][6] In male and juvenile fish, the VTG gene is typically silent but can be potently induced upon exposure to natural estrogens or synthetic chemicals that mimic estrogen activity, known as xenoestrogens.[1][4][7] This induction makes the measurement of vitellogenin a cornerstone of screening programs for endocrine-disrupting chemicals (EDCs), as outlined by international bodies such as the Organisation for Economic Co-operation and Development (OECD).[8][9][10][11]

This application note provides a comprehensive guide to utilizing 2-Methyl-2-octanol-d3 as a model test compound to evaluate potential estrogenic activity by measuring vitellogenin gene and protein expression in a primary fish hepatocyte culture system. While 2-Methyl-2-octanol is a synthetic intermediate for compounds known to stimulate vitellogenin gene expression, this guide will outline the direct assessment of its potential estrogenic effects.[12] The deuterated form, this compound, is included here as a representative of this chemical class, with the understanding that its biological activity in this context is expected to be comparable to its non-deuterated analog.

Scientific Rationale: The Estrogen Receptor-Mediated Pathway of Vitellogenin Induction

The induction of vitellogenin synthesis by estrogenic compounds is a well-characterized signaling pathway mediated by the nuclear estrogen receptor (ER), primarily ERα in the liver.[13][14][15] Upon binding of an estrogenic ligand, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus.[15][16] The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter region of the vitellogenin gene.[15][17] This binding event recruits co-activator proteins and initiates the transcription of the vitellogenin mRNA, which is subsequently translated into the VTG protein. The synthesized VTG is then secreted from the hepatocytes.

The following diagram illustrates this classical genomic signaling pathway:

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2M2O This compound (Test Compound) ER_HSP ER-HSP Complex 2M2O->ER_HSP Binding & HSP Release ER Estrogen Receptor (ERα) (Inactive) ER_Ligand Activated ER Dimer ER->ER_Ligand Dimerization HSP HSP90 ERE Estrogen Response Element (ERE) on Vitellogenin Gene ER_Ligand->ERE Nuclear Translocation & DNA Binding Transcription Transcription ERE->Transcription Recruitment of Co-activators mRNA vtg mRNA Transcription->mRNA Translation Translation (in Cytoplasm) mRNA->Translation Export VTG_Protein Vitellogenin Protein Translation->VTG_Protein Secretion Secretion VTG_Protein->Secretion Secretion

Caption: Estrogen receptor-mediated induction of vitellogenin gene expression.

Experimental Design and Workflow

This study utilizes an in vitro model of primary hepatocytes isolated from a suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), which are well-established models for studying vitellogenin induction.[4][18][19][20][21][22][23] The workflow involves isolating and culturing the hepatocytes, exposing them to a range of concentrations of this compound, and then quantifying the resulting vitellogenin expression at both the mRNA and protein levels.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_analysis Analysis Isolation Hepatocyte Isolation from Male Fish Culture Primary Cell Culture (Monolayer) Isolation->Culture Dosing Dosing with this compound (Concentration Gradient) Culture->Dosing Incubation Incubation (e.g., 72-96 hours) Dosing->Incubation Harvesting Harvest Cells & Supernatant Incubation->Harvesting RNA_Extraction RNA Extraction from Cells Harvesting->RNA_Extraction ELISA ELISA for VTG Protein (from Supernatant) Harvesting->ELISA cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR for vtg mRNA cDNA_Synthesis->qPCR

Caption: Overall experimental workflow for assessing vitellogenin induction.

Detailed Protocols

Part 1: Primary Hepatocyte Isolation and Culture (Adapted from Rainbow Trout Model)

This protocol is a generalized procedure and should be optimized for the specific fish species and laboratory conditions.

Materials:

  • Adult male rainbow trout (Oncorhynchus mykiss)

  • Hepatocyte isolation medium (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Collagenase solution

  • Hepatocyte culture medium (e.g., Medium 199 with supplements)[19]

  • Percoll or similar density gradient medium

  • Sterile dissection tools

  • Collagen-coated culture plates

Procedure:

  • Anesthesia and Perfusion: Anesthetize the fish in a buffered tricaine methanesulfonate (MS-222) solution. Surgically expose the hepatic portal vein and cannulate it.

  • Liver Perfusion: Perfuse the liver in situ, first with an EDTA-containing buffer to remove blood, followed by a collagenase solution to digest the extracellular matrix.

  • Cell Dissociation: Once the liver is softened, carefully remove it and transfer to a sterile dish containing culture medium. Gently dissociate the tissue to release the hepatocytes.

  • Cell Purification: Filter the cell suspension through a series of nylon meshes to remove undigested tissue. Purify the hepatocytes from other cell types and debris by centrifugation through a Percoll gradient.

  • Cell Viability and Seeding: Assess cell viability using a trypan blue exclusion assay. Seed the viable hepatocytes onto collagen-coated plates at a predetermined density.

  • Culture Maintenance: Allow the cells to attach and form a monolayer in a humidified incubator. Maintain the cultures in serum-free medium.[19][24]

Part 2: Dosing with this compound

Materials:

  • This compound (CAS No. not specified, deuterated analog of 628-44-4)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • 17β-Estradiol (E2, positive control)

  • Hepatocyte culture medium

Procedure:

  • Stock Solutions: Prepare a high-concentration stock solution of this compound in DMSO. Similarly, prepare a stock solution of E2 in DMSO.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the final desired test concentrations. The final DMSO concentration in the medium should be kept constant across all treatments and be non-toxic (e.g., ≤ 0.1%).

  • Controls: Prepare the following controls:

    • Negative Control: Culture medium only.

    • Vehicle Control: Culture medium with the same final concentration of DMSO as the test compound wells.

    • Positive Control: Culture medium with a known concentration of E2 that induces a robust VTG response (e.g., 10⁻⁹ M).[18][20]

  • Dosing: After the hepatocytes have formed a stable monolayer, replace the existing medium with the prepared treatment and control media.

  • Incubation: Incubate the plates for a period sufficient to observe both mRNA and protein expression (e.g., 72 to 96 hours).[4]

Part 3: Quantification of Vitellogenin (vtg) mRNA by qPCR

Materials:

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • Reverse transcription kit for cDNA synthesis

  • SYBR Green qPCR master mix

  • Primers for the vitellogenin gene (species-specific)

  • Primers for a stable reference gene (e.g., β-actin, 18S rRNA)[6][25][26]

  • qPCR instrument

Procedure:

  • RNA Extraction: At the end of the incubation period, aspirate the medium and lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit. Follow the manufacturer's protocol to extract total RNA.

  • cDNA Synthesis: Quantify the extracted RNA and assess its purity. Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample, including a no-template control. Each reaction should contain cDNA, SYBR Green master mix, and forward and reverse primers for either the vtg gene or the reference gene.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative expression of vtg mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.[25][27][28]

Part 4: Quantification of Vitellogenin (VTG) Protein by ELISA

Materials:

  • Species-specific vitellogenin ELISA kit[29][30][31][32]

  • Microplate reader

Procedure:

  • Sample Collection: Carefully collect the culture supernatant from each well at the end of the incubation period. Store at -80°C until analysis.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody (often biotinylated).

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of VTG in the unknown samples.

Data Presentation and Interpretation

The results of the qPCR and ELISA assays can be summarized in tables to facilitate comparison between different concentrations of this compound.

Table 1: Hypothetical qPCR Results for vtg mRNA Expression

TreatmentConcentrationMean Fold Change in vtg mRNA (vs. Vehicle Control)Standard Deviationp-value (vs. Vehicle Control)
Vehicle Control0.1% DMSO1.00.2-
Positive Control1 nM E2550.675.3< 0.001
This compound1 µM2.50.8> 0.05
This compound10 µM15.84.1< 0.05
This compound100 µM120.325.9< 0.01

Table 2: Hypothetical ELISA Results for Secreted VTG Protein

TreatmentConcentrationMean VTG Concentration (ng/mL)Standard Deviationp-value (vs. Vehicle Control)
Vehicle Control0.1% DMSO0.5 (Below LOQ)--
Positive Control1 nM E21500.2210.5< 0.001
This compound1 µM1.2 (Below LOQ)-> 0.05
This compound10 µM25.68.7< 0.05
This compound100 µM450.998.2< 0.01

LOQ: Limit of Quantification

Interpretation: A statistically significant, dose-dependent increase in both vtg mRNA and secreted VTG protein in hepatocytes treated with this compound, as illustrated in the hypothetical data, would indicate that the compound possesses estrogenic activity. The magnitude of this response can be compared to that of the positive control (E2) to assess its relative potency.

Conclusion

The in vitro fish hepatocyte assay for vitellogenin induction is a robust and sensitive method for screening chemicals for estrogenic activity. By quantifying changes in vitellogenin gene expression and protein secretion, researchers can effectively assess the potential for compounds like this compound to act as endocrine disruptors. This application note provides a comprehensive framework, from the underlying biological principles to detailed experimental protocols, enabling scientists to implement this critical toxicological assay. The use of standardized and well-validated methods is crucial for generating reliable data for hazard identification and risk assessment of chemicals.[8][33]

References

  • New OECD Rules for Endocrine Disruptors | Charles River. (2018). Available at: [Link]

  • Yadetie, F., et al. (1999). Androgen-induced vitellogenin gene expression in primary cultures of rainbow trout hepatocytes. PubMed. Available at: [Link]

  • OECD: Revision of the OECD GD 150 on Standardised Test Guidelines for Evaluating Chemicals for ED. (2018). Lynxee consulting. Available at: [Link]

  • Bemanian, V., et al. (2004). The aryl hydrocarbon receptor-mediated disruption of vitellogenin synthesis in the fish liver: Cross-talk between AHR- and ERα-signalling pathways. PMC. Available at: [Link]

  • Endocrine disrupters. OECD. Available at: [Link]

  • Islinger, M., et al. (1999). Measurement of vitellogenin-mRNA expression in primary cultures of rainbow trout hepatocytes in a non-radioactive dot blot/RNAse protection-assay. PubMed. Available at: [Link]

  • Kramer, V. J., et al. (2014). Endocrine Disruption Screening by Protein and Gene Expression of Vitellogenin in Freshly Isolated and Cryopreserved Rainbow Trout Hepatocytes. ACS Publications. Available at: [Link]

  • Vaillant, C., et al. (1988). Vitellogenin gene expression in primary culture of male rainbow trout hepatocytes. PubMed. Available at: [Link]

  • Bemanian, V., et al. (2004). The aryl hydrocarbon receptor-mediated disruption of vitellogenin synthesis in the fish liver: Cross-talk between AHR- and ERalpha-signalling pathways. PubMed. Available at: [Link]

  • Decoding Vitellogenin Subtype Responses: A Molecular Approach to Biomarkers of Endocrine Disruption in Scatophagus argus. (2024). MDPI. Available at: [Link]

  • Activities of the OECD related to endocrine disruptors. ECETOC. Available at: [Link]

  • Sex-Specific Molecular and Genomic Responses to Endocrine Disruptors in Aquatic Species: The Central Role of Vitellogenin. (2025). PMC. Available at: [Link]

  • Guidance for the identification of endocrine disruptors in the context of Regulations (EU) No 528/2012 and (EC) No 1107/2009. (2019). PMC. Available at: [Link]

  • Bebianno, M. J., et al. (2006). Vitellogenin gene expression as a biomarker of endocrine disruption in the invertebrate, Mytilus edulis. PubMed. Available at: [Link]

  • Usefulness of vitellogenin as a potential biomarker for endocrine disruption in the marine mussel mytilus galloprovincialis revisited from direct analysis at transcriptomic and proteomic level. Sistema Vasco de Ciencia. Available at: [Link]

  • Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. PMC. Available at: [Link]

  • Vitellogenin 1 mRNA as an early molecular biomarker for endocrine disruption in developing zebrafish (Danio rerio). ResearchGate. Available at: [Link]

  • Kordes, C., et al. (2002). An in vitro vitellogenin bioassay for oestrogenic substances in the medaka (Oryzias latipes). PubMed. Available at: [Link]

  • Polzonetti-Magni, A., et al. (1995). In vitro induction of vitellogenin synthesis in Rana esculenta: role of the pituitary. PubMed. Available at: [Link]

  • Lee, C., et al. (2002). Induction of In VitroVitellogenin Synthesis by Bisphenol, Nonylphenol and Octylphenol in Chinese Minnow (Phoxinus oxycephalus) Hepatocytes. Toxicological Research. Available at: [Link]

  • Biales, A. D., et al. (2014). TOOLS TO MINIMIZE INTERLABORATORY VARIABILITY IN VITELLOGENIN GENE EXPRESSION MONITORING PROGRAMS. PMC. Available at: [Link]

  • Stanchfield, J. E., et al. (1980). Primary induction of vitellogenin synthesis in monolayer cultures of amphibian hepatocytes. Cell. Available at: [Link]

  • Liver plasma vitellogenin level of immature rainbow trout (log base 2...). ResearchGate. Available at: [Link]

  • Scholz, S., et al. (2004). Induction of vitellogenin in vivo and in vitro in the model teleost medaka (Oryzias latipes): comparison of gene expression and protein levels. PubMed. Available at: [Link]

  • Dynamic transcriptional events mediated by estrogen receptor alpha. (2019). IMR Press. Available at: [Link]

  • Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER. (2019). PMC. Available at: [Link]

  • Zebrafish VTG(Vitellogenin) ELISA Kit. ELK Biotechnology. Available at: [Link]

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural Features of Alkylphenolic Chemicals Associated With Estrogenic Activity. Journal of Biological Chemistry. Available at: [Link]

  • Exploring the Journey of Zebrafish Vitellogenin ELISA Kit Development with Biochain. (2024). Biochain. Available at: [Link]

  • van der Ven, L. T., et al. (2003). Vitellogenin expression in zebrafish Danio rerio: evaluation by histochemistry, immunohistochemistry, and in situ mRNA hybridisation. PubMed. Available at: [Link]

  • Zebrafish Vitellogenin ELISA Kit (DEIA5068). Creative Diagnostics. Available at: [Link]

  • Fenske, M., et al. (2002). Development and validation of an enzyme-linked immunosorbent assay to measure vitellogenin in the zebrafish (Danio rerio). PubMed. Available at: [Link]

  • Results of absolute quantitative real-time RT-PCR used to quantify... ResearchGate. Available at: [Link]

  • 2-methyl-2-octanol, 628-44-4. The Good Scents Company. Available at: [Link]

  • Chemical Properties of 2-Octanol, 2-methyl- (CAS 628-44-4). Cheméo. Available at: [Link]

  • 2-Octanol, 2-methyl-. NIST WebBook. Available at: [Link]

  • Quantitative Real Time PCR Protocol. Stack Lab. Available at: [Link]

  • Estrogen-Like Properties of Fluorotelomer Alcohols as Revealed by MCF-7 Breast Cancer Cell Proliferation. (2008). PMC. Available at: [Link]

  • Estrogen controls branched-chain amino acid catabolism in female rats. PubMed. Available at: [Link]

  • Developmental and Reproductive Impacts of Arsenophonus Symbiont on the Population of Nilaparvata lugens. (2024). MDPI. Available at: [Link]

  • Alcoholic Beverages as a Source of Estrogens. (1997). PMC. Available at: [Link]

  • Alcohol Regulates Genes that Are Associated with Response to Endocrine Therapy and Attenuates the Actions of Tamoxifen in Breast Cancer Cells. (2015). PLOS ONE. Available at: [Link]

  • qPCR Quantification Protocol Guide. Illumina. Available at: [Link]

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Application Note: GC-MS Analysis of 2-Methyl-2-octanol-d3 via BSTFA Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the derivatization of the sterically hindered tertiary alcohol, 2-Methyl-2-octanol-d3, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent challenges in the direct GC-MS analysis of tertiary alcohols, such as poor peak shape and thermal instability, are overcome through trimethylsilylation. This note details the optimized derivatization procedure, including the critical role of a catalyst, recommended GC-MS parameters, and an in-depth discussion of the mass spectral fragmentation of the resulting trimethylsilyl (TMS) ether. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification and identification of similar analytes.

Introduction: The Rationale for Derivatization

Direct analysis of alcohols by Gas Chromatography (GC) can be problematic due to their polarity, which often leads to poor chromatographic performance, including peak tailing and reduced sensitivity. These issues are particularly pronounced for tertiary alcohols like this compound, which are also susceptible to dehydration under the high temperatures of the GC inlet and column.[1][2] Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to GC analysis.[3][4]

Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely employed derivatization strategy that offers several advantages:[5]

  • Increased Volatility: The replacement of the polar hydroxyl group with a nonpolar TMS group reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.

  • Improved Thermal Stability: TMS ethers are generally more thermally stable than their parent alcohols, minimizing on-column degradation.[4]

  • Enhanced Chromatographic Performance: The reduced polarity of the TMS derivative leads to more symmetrical peak shapes and improved resolution on common non-polar GC columns.[1]

  • Characteristic Mass Spectra: TMS derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification.[6][7]

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and commonly used silylating reagent due to its high reactivity and the volatility of its by-products, which minimizes chromatographic interference.[4][8][9] For sterically hindered alcohols such as this compound, the reactivity of BSTFA can be significantly enhanced by the addition of a catalyst, with trimethylchlorosilane (TMCS) being a frequent and effective choice.[8][9]

Experimental Protocol: Derivatization of this compound

This section provides a step-by-step methodology for the derivatization of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

2.1. Reagents and Materials

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as a catalyst and solvent)[10]

  • Anhydrous solvent (e.g., Acetonitrile or Ethyl Acetate)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe for reagent transfer

Critical Consideration: Anhydrous Conditions Silylating reagents are extremely sensitive to moisture. The presence of water will preferentially react with the BSTFA, reducing the yield of the desired derivative and potentially leading to the formation of siloxanes which can interfere with the analysis.[3][8] All glassware must be thoroughly dried, and anhydrous solvents should be used.

2.2. Step-by-Step Derivatization Procedure

  • Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL. Pipette 100 µL of this solution into a 2 mL reaction vial. If the sample is in an aqueous matrix, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding.[8]

  • Reagent Addition: In a fume hood, add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a base catalyst, accepting the proton from the hydroxyl group and facilitating the nucleophilic attack on the silicon atom of the BSTFA. Following this, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is crucial to drive the reaction to completion.[3][4]

  • Reaction Incubation: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 70-80°C for 45-60 minutes.[11] The elevated temperature is necessary to overcome the steric hindrance of the tertiary alcohol and ensure complete derivatization.[3][12]

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. The TMS derivatives are susceptible to hydrolysis and should be analyzed promptly for best results.

2.3. Experimental Workflow Diagram

Derivatization_Workflow Figure 1. Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: this compound in Anhydrous Solvent prep_step Pipette 100 µL into Reaction Vial start->prep_step add_pyridine Add 50 µL Anhydrous Pyridine prep_step->add_pyridine Transfer to Fume Hood add_bstfa Add 100 µL BSTFA + 1% TMCS add_pyridine->add_bstfa vortex Vortex to Mix add_bstfa->vortex heat Incubate at 70-80°C for 45-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Figure 1. Derivatization Workflow for this compound.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of the derivatized this compound. These may require optimization based on the specific instrumentation used.

Parameter Recommended Setting Justification
GC System Agilent 6890/7890 or equivalentStandard, reliable platform for this type of analysis.
Mass Spectrometer Agilent 5973/5975/5977 or equivalentProvides robust and sensitive detection.
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column offering excellent separation for a wide range of analytes, including silylated compounds.
Injection Mode SplitlessMaximizes the transfer of the analyte to the column, suitable for trace analysis.
Inlet Temperature 250°CHigh enough to ensure rapid volatilization of the TMS derivative without causing thermal degradation.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A typical temperature program that allows for the separation of the analyte from solvent and by-products.
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.[13]
Ion Source Temp 230°CStandard temperature for electron ionization.[13]
Quadrupole Temp 150°CStandard temperature for the mass analyzer.[13]
Ionization Energy 70 eVStandard electron energy for generating reproducible mass spectra and enabling library matching.
Scan Range m/z 40-400Covers the expected mass range of the analyte and its fragments.

Mass Spectral Interpretation

The derivatization of this compound (MW ≈ 149.29 g/mol ) with BSTFA results in the formation of its trimethylsilyl ether (MW ≈ 221.46 g/mol ). The mass spectrum of this derivative will exhibit characteristic fragments that can be used for its identification.

Expected Fragmentation Pattern:

  • Molecular Ion (M+): A peak at m/z 221 may be observed, though it is often of low abundance for silylated alcohols.[14][15]

  • [M-15]+: A prominent peak at m/z 206, resulting from the loss of a methyl group (-CH3) from the TMS moiety. This is a very common and often abundant fragment for TMS derivatives.[12][14]

  • Alpha-Cleavage: The most significant fragmentation pathway for TMS ethers of tertiary alcohols is the cleavage of the C-C bond alpha to the oxygen atom, leading to the loss of the largest alkyl radical. In this case, the loss of a hexyl radical (•C6H13) would result in a characteristic and often base peak at m/z 134.

  • TMS-related ions: Other common ions indicative of a TMS group will likely be present at lower m/z values, such as m/z 73 [(CH3)3Si]+ and m/z 75 [(CH3)2Si=OH]+.[6]

Fragmentation_Diagram Figure 2. Proposed MS Fragmentation of Derivatized Analyte cluster_main M [M]+• m/z 221 M_minus_15 [M-CH3]+ m/z 206 M->M_minus_15 - •CH3 M_minus_hexyl [M-C6H13]+ m/z 134 M->M_minus_hexyl - •C6H13 (α-cleavage) TMS_ion [(CH3)3Si]+ m/z 73 M_minus_15->TMS_ion Further Fragmentation

Caption: Figure 2. Proposed MS Fragmentation of Derivatized Analyte.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No or low product peak Incomplete derivatizationEnsure anhydrous conditions. Increase reaction time and/or temperature. Use a catalyst (e.g., TMCS or pyridine). Ensure a sufficient excess of the derivatizing reagent.[3]
Sample degradationAnalyze the derivatized sample promptly as TMS ethers can be susceptible to hydrolysis.
Poor peak shape (tailing) Active sites in the GC systemDeactivate the inlet liner with BSTFA injections. Use a fresh, high-quality GC column.
Co-elution with interfering peaksOptimize the GC oven temperature program to improve separation.
Extraneous peaks in the chromatogram Contamination from reagents or solventRun a reagent blank to identify contaminant peaks. Use high-purity reagents and solvents.
By-products of the derivatization reactionThe by-products of BSTFA are highly volatile and should elute with the solvent front.[8] If they interfere, adjust the initial oven temperature or hold time.
Irreproducible results Inconsistent sample preparation or injection volumeUse a calibrated autosampler for injections. Ensure consistent derivatization conditions (time, temperature, reagent volumes).[16]
Degradation of the derivatized sample over timeAnalyze samples within a consistent timeframe after derivatization.

Conclusion

The derivatization of this compound with BSTFA in the presence of a catalyst is a robust and effective method to prepare this sterically hindered tertiary alcohol for GC-MS analysis. This protocol enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and the generation of a structurally informative mass spectrum. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment, and by optimizing the GC-MS parameters, researchers can achieve reliable and reproducible results for the identification and quantification of this and similar compounds.

References

  • Title: Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl) - IDC Source: International Journal of Civil and Environmental Engineering URL: [Link]

  • Title: Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS Source: MDPI URL: [Link]

  • Title: MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: GC/MS-SIM parameters of the final determination method of silylated sterols in edible oils Source: ResearchGate URL: [Link]

  • Title: Mass Spectra of Trimethylsilyl Derivatives of Long Chain Alcohols and Cyclic Alcohols Source: J-STAGE URL: [Link]

  • Title: Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis Source: Taylor & Francis Online URL: [Link]

  • Title: MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES Source: PubMed URL: [Link]

  • Title: Use of Dimethylsilyl Ethers for Characterizing Primary Aliphatic Alcohols: A comparison of mass spectrometric fragmentation of di‐ and trimethylsilyl derivatives Source: Scilit URL: [Link]

  • Title: Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols Source: PubMed URL: [Link]

  • Title: BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane Source: ResearchGate URL: [Link]

  • Title: The Use of Derivatization Reagents for Gas Chromatography (GC) Source: Restek URL: [Link]

  • Title: Preparation of TMS Derivatives for GC/MS Source: University of California, Santa Barbara URL: [Link]

  • Title: GC-MS analyses following a) direct BSTFA derivatization and b) derivatization of ACN extracted bacterial sample Source: ResearchGate URL: [Link]

  • Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: PMC URL: [Link]

  • Title: GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques Source: The Science Publications URL: [Link]

  • Title: GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation Source: MDPI URL: [Link]

  • Title: Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS Source: ResearchGate URL: [Link]

  • Title: Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? Source: ResearchGate URL: [Link]

  • Title: Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them Source: James Little URL: [Link]

  • Title: Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis Source: PubMed URL: [Link]

  • Title: GCMS Section 6.10 Fragmentation of Alcohols Source: Whitman College URL: [Link]

  • Title: Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis Source: Luxembourg Institute of Health URL: [Link]

  • Title: GC Derivatization Reagents Source: Obrnuta faza URL: [Link]

  • Title: Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges Source: MDPI URL: [Link]

  • Title: Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy Source: PMC URL: [Link]

  • Title: 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot Source: Drawell URL: [Link]

Sources

Trout hepatocyte assay using 4-(1,1-Dimethylheptyl)phenol precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trout Hepatocyte Assay for 4-(1,1-Dimethylheptyl)phenol and Related Precursors

Executive Summary

This application note details the isolation and application of primary hepatocytes from Rainbow Trout (Oncorhynchus mykiss) to evaluate the endocrine-disrupting potential and metabolic fate of 4-(1,1-Dimethylheptyl)phenol (CAS: 30784-30-6). This chemical, a branched isomer of p-nonylphenol, acts as a xenoestrogen.

This guide addresses two critical assay streams:

  • Metabolic Stability: Determining the intrinsic clearance (

    
    ) of the parent phenol and its ethoxylate precursors.
    
  • Vitellogenin (Vtg) Induction: A functional bioassay quantifying Estrogen Receptor (ER) activation, the gold standard for aquatic endocrine disruption screening (OECD TG 461 alignment).

Critical Technical Note: 4-(1,1-Dimethylheptyl)phenol is highly hydrophobic (Log


). Protocols herein include specific modifications to mitigate non-specific binding to plasticware, a common source of experimental error in alkylphenol assays.

Chemical Handling & Preparation

  • Target Analyte: 4-(1,1-Dimethylheptyl)phenol (Branched p-Nonylphenol).

  • Precursors: Nonylphenol Ethoxylates (NPEs) – if testing metabolic activation.

  • Solvent System: Dimethyl sulfoxide (DMSO). Final concentration in culture must not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Material Constraint: Due to high lipophilicity, glass-coated or low-binding plates are mandatory for metabolic stability assays. For cell culture, pre-saturate tips or use glass syringes for dosing.

Protocol A: Hepatocyte Isolation (Two-Step Collagenase Perfusion)[1]

Objective: Isolate high-viability (>85%) hepatocytes retaining Phase I/II metabolic enzyme activity and ER signaling competence.

Reagents & Buffers
  • Perfusion Buffer (Buffer A): Calcium/Magnesium-free HBSS, 10 mM HEPES, 0.5 mM EGTA, pH 7.8. (EGTA is critical to disrupt desmosomes).

  • Digestion Buffer (Buffer B): HBSS with

    
    / 
    
    
    
    , 10 mM HEPES, Collagenase Type IV (0.5 mg/mL), pH 7.8.
  • Culture Medium: Leibovitz’s L-15 medium supplemented with 5% FBS (charcoal-stripped for Vtg assays), 100 U/mL penicillin, 100 µg/mL streptomycin.

Workflow Diagram

HepatocyteIsolation Fish Anesthetize Fish (MS-222) Cannulation Cannulate Portal Vein Fish->Cannulation Perf_A Perfusion A (Ca-free + EGTA) 10-15 min Cannulation->Perf_A Clear Blood Perf_B Perfusion B (Collagenase) 20-30 min Perf_A->Perf_B Digest Matrix Excision Excise Liver & Disrupt Tissue Perf_B->Excision Filter Filter (100µm mesh) Excision->Filter Wash Wash x3 (50g, 4°C) Filter->Wash Count Viability Check (Trypan Blue) Wash->Count

Caption: Workflow for the two-step collagenase perfusion isolation of trout hepatocytes.

Step-by-Step Procedure
  • Anesthesia: Euthanize male Rainbow Trout (200–400g) using MS-222 (100 mg/L) buffered with sodium bicarbonate. Note: Males are required for Vtg assays to ensure low basal Vtg levels.

  • Cannulation: Open the abdominal cavity. Cannulate the portal vein using a 20-22G catheter. Immediately cut the heart ventricle to allow outflow.

  • Clearing (Buffer A): Perfuse Buffer A at 10 mL/min for 10-15 minutes until the liver blanches completely. The removal of

    
     and addition of EGTA breaks intercellular junctions.
    
  • Digestion (Buffer B): Switch to Buffer B. Perfuse for 20–30 minutes. Digestion is complete when the liver feels soft and retains the indentation of a finger press.

  • Harvest: Excise the liver carefully (avoiding the gall bladder). Tease apart in cold L-15 medium.

  • Filtration: Pass the suspension through a 100 µm nylon mesh.

  • Washing: Centrifuge at 50 × g for 3 minutes at 4°C. Discard supernatant. Repeat 3 times to remove Kupffer cells and debris.

  • Plating: Resuspend in L-15. Plate at

    
     cells/mL in 24-well (Vtg) or 96-well (Metabolic) plates.
    
  • Recovery: Incubate at 12–15°C (ambient air, no

    
    ) for 24 hours prior to dosing.
    

Protocol B: Metabolic Stability Assay

Objective: Determine the depletion rate of 4-(1,1-Dimethylheptyl)phenol to calculate intrinsic clearance. This confirms if the chemical bioaccumulates or is rapidly metabolized.

Experimental Setup:

  • System: Suspension hepatocytes (preferred for short-term kinetics) or Monolayer (for low-turnover compounds).

  • Concentration: 1 µM test chemical.

  • Timepoints: 0, 15, 30, 60, 120, 240 minutes.

Procedure:

  • Pre-incubate hepatocytes (

    
     cells/mL) at 12°C for 30 mins.
    
  • Spike with 1 µM 4-(1,1-Dimethylheptyl)phenol (from 1 mM DMSO stock).

  • At each timepoint, remove 100 µL aliquot and quench immediately in 200 µL ice-cold Acetonitrile containing internal standard (e.g.,

    
    -Nonylphenol).
    
  • Centrifuge (10,000 × g, 10 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 vs. Time. The slope 

is the elimination rate constant.


Protocol C: Vitellogenin (Vtg) Induction Assay

Objective: Assess estrogenic potency. 4-(1,1-Dimethylheptyl)phenol binds to the hepatic Estrogen Receptor (ER), triggering the transcription of the vtg gene.

Mechanism of Action Diagram

MOA Chemical 4-(1,1-Dimethylheptyl)phenol (Extracellular) Cytosol Hepatocyte Cytosol Chemical->Cytosol Entry ER Estrogen Receptor (ER) Chemical->ER Binding Entry Passive Diffusion Cytosol->ER Complex Ligand-ER Dimer ER->Complex Dimerization Nucleus Nucleus Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) Complex->ERE Binding Nucleus->ERE mRNA Vtg mRNA Transcription ERE->mRNA Activation Protein Vitellogenin Protein (Secreted) mRNA->Protein Translation

Caption: Pathway of estrogenic activation by alkylphenols in trout hepatocytes.

Assay Procedure
  • Plating: Use 24-well plates with male trout hepatocytes (

    
     cells/well).
    
  • Acclimation: 24 hours in L-15 medium (serum-free or charcoal-stripped FBS).

  • Exposure: Replace media with L-15 containing test chemical.

    • Dose Range: 0.1, 1.0, 10, 50, 100 µM.

    • Positive Control:[1]

      
      -Estradiol (E2) at 10 nM.
      
    • Negative Control: 0.1% DMSO.[1]

  • Incubation: 48 hours (for mRNA) or 96 hours (for Protein) at 12–15°C. Change media every 24h for the 96h assay to maintain exposure levels.

  • Harvest:

    • For qPCR: Lyse cells in Trizol or RLT buffer.

    • For ELISA: Collect culture media (secreted Vtg) and lyse cells (intracellular Vtg).

Detection Methods
MethodTargetSensitivityProtocol Summary
qRT-PCR vtg mRNAHigh (Early response)Extract RNA

cDNA synthesis

qPCR using vtg-specific primers. Normalize to housekeeping gene (e.g., 18S rRNA or ef1a).
ELISA Vtg ProteinModerate (Functional)Sandwich ELISA using specific trout Vtg antibodies (e.g., Biosense Labs kits). Measure Absorbance at 450nm.

Data Presentation & Interpretation

Criteria for Validity
  • Viability: Controls must maintain >80% viability (LDH leakage assay) at the end of exposure.

  • Responsiveness: Positive control (E2) must induce Vtg >10-fold over solvent control.

Calculating Estrogenic Potency

Calculate the Relative Estrogenic Potency (REP) compared to Estradiol:



  • Interpretation: 4-(1,1-Dimethylheptyl)phenol typically exhibits an REP between

    
     and 
    
    
    
    compared to E2. While less potent, its bioaccumulation potential (high LogP) amplifies the environmental risk.

References

  • OECD. (2018). Test No. 461: In Vitro Fish Hepatic Metabolism. Organisation for Economic Co-operation and Development.[2][3][4] Link

  • Jobling, S., & Sumpter, J. P. (1993). Detergent components in sewage effluent are weakly oestrogenic to fish: an in vitro study using rainbow trout hepatocytes. Aquatic Toxicology, 27(3-4), 361-372. Link

  • Navas, J. M., & Segner, H. (2006). Vitellogenin synthesis in primary cultures of fish liver cells as endpoint for in vitro screening of the estrogenic potential of chemical substances.[5] Aquatic Toxicology, 80(1), 1-22. Link

  • Tollet, G., et al. (2007). Estrogenicity of alkylphenols and alkylated non-phenolics in a rainbow trout (Oncorhynchus mykiss) primary hepatocyte culture. Aquatic Toxicology, 83(3), 205-213. Link

  • Fay, K. A., et al. (2015). Determination of Metabolic Stability Using Cryopreserved Hepatocytes from Rainbow Trout (Oncorhynchus mykiss).[6][7] Current Protocols in Toxicology, 65, 14.13.1–14.13.26. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Deuterium Exchange in Alcohol Standards

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting H/D Exchange in Small Molecule Alcohols (NMR & MS)

Introduction: The Physics of the "Silent" Proton

Welcome to the technical hub for deuterium exchange. As researchers, we utilize the rapid exchangeability of the hydroxyl proton (


) to simplify NMR spectra or create isotopically labeled internal standards for Mass Spectrometry. However, this lability is a double-edged sword: the same mechanism that allows for easy labeling also allows for rapid signal loss (back-exchange) and spectral artifacts.

This guide moves beyond basic textbook definitions to address the causality of experimental failures. We focus on the two primary detection methods: Solution State NMR and Mass Spectrometry (LC/GC-MS) .

Module 1: NMR Spectroscopy Troubleshooting

Core Concept: In


 NMR, deuterium (

) is "silent" because its resonance frequency is far outside the proton sweep width. Replacing an

with

effectively erases the signal.
Common Issues & Solutions
Q1: I performed a

shake, but the hydroxyl peak didn't disappear completely. Why?

Diagnosis: Incomplete Equilibrium Shift. Technical Explanation: H/D exchange is an equilibrium process governed by the concentration of species:



If the molar ratio of 

to sample is too low, or if the sample contains significant adventitious water (

), the equilibrium will leave a detectable population of

. Corrective Action:
  • Increase Stoichiometry: Ensure

    
     is added in at least 10-fold molar excess relative to the exchangeable protons.
    
  • Check Solvent Purity: If your bulk solvent (e.g.,

    
    ) is "wet," it acts as a reservoir of protons, pushing the equilibrium back to the left.
    
Q2: The OH signal became extremely broad or vanished into the baseline before I added

.

Diagnosis: Intermediate Chemical Exchange. Technical Explanation: The appearance of the OH peak depends on the rate of exchange (


) relative to the NMR time scale (

).
  • Slow Exchange (

    
    ):  Sharp, distinct peak. Coupling (
    
    
    
    ) is visible (rare, requires ultra-dry/pure samples).[1]
  • Intermediate Exchange (

    
    ):  The peak broadens significantly, often flattening into the baseline. This is caused by trace acids/bases catalyzing the exchange between alcohol molecules.[2]
    
  • Fast Exchange (

    
    ):  A sharp, averaged singlet appears.
    Corrective Action: 
    
  • To Sharpen the Peak: Cool the sample (slows exchange) or filter through basic alumina (removes acidic impurities).

  • To Confirm Identity: Proceed with the

    
     shake.[2][3][4][5] Even a broad hump will disappear upon deuteration.
    
Q3: I see a new peak appearing after the shake.

Diagnosis: The HOD Signal. Technical Explanation: As


 is swapped for 

, the

converts to

. The

proton signal typically appears around 4.8 ppm (variable depending on solvent/pH). Do not mistake this for a sample impurity.
Visualization: The Shake Workflow

D2O_Shake_Workflow Start Start: Unidentified Peak in 1H NMR Acquire Acquire Standard Spectrum (Solvent: CDCl3 or DMSO-d6) Start->Acquire Decision1 Is the peak a Singlet or Broad? Acquire->Decision1 AddD2O Add 1-2 drops D2O Shake Vigorously for 30s Decision1->AddD2O Yes (Typical OH) CheckCoupling Check Coupling Constants Decision1->CheckCoupling No (Split) ReAcquire Re-Acquire Spectrum (Wait 5 mins for separation) AddD2O->ReAcquire Compare Compare Spectra ReAcquire->Compare Result1 Peak Disappears/Diminishes CONFIRMED: Exchangeable Proton (OH/NH) Compare->Result1 Signal Gone Result2 Peak Persists CONFIRMED: Non-Exchangeable (CH) Compare->Result2 Signal Remains CheckCoupling->AddD2O Suspect OH coupling

Figure 1: Decision logic for identifying hydroxyl protons using the


 shake method.

Module 2: Mass Spectrometry (LC-MS) Troubleshooting

Core Concept: Unlike NMR, where we want exchange to identify peaks, in MS quantification (using deuterated internal standards), we want to prevent exchange to preserve the mass shift.

Q1: My deuterated alcohol standard (

) shows the same mass as the unlabeled analyte (

) in LC-MS.

Diagnosis: On-Column Back-Exchange. Technical Explanation: The hydroxyl proton is extremely labile (


). If you inject an 

standard into a reverse-phase LC system using a protic mobile phase (Water/Methanol) and an acidic modifier (Formic Acid), the deuterium on the hydroxyl group will exchange with the solvent protons almost instantaneously.

Corrective Action:
  • Switch to Carbon-Deuterated Standards: Use alcohols labeled on the carbon backbone (e.g., Methanol-

    
    , 
    
    
    
    ). The C-D bond is non-exchangeable under standard LC conditions.
  • Derivatization: If you must use O-D labeling, you must derivatize the alcohol (e.g., silylation with BSTFA) before injection to replace the labile -OD with a stable -O-SiR3 group.

Q2: I am doing Direct Infusion MS with deuterated solvents, but the signal is drifting.

Diagnosis: Atmospheric Moisture Contamination. Technical Explanation: Deuterated solvents (like MeOD) are often hygroscopic. Absorption of atmospheric humidity introduces protons into the source, causing gradual back-exchange (


).
Corrective Action: 
  • Use a sealed infusion setup.

  • Purge the source with dry nitrogen.

  • Keep sample lines as short as possible.

Module 3: Experimental Protocols

Standard Operating Procedure: The "D2O Shake"

Objective: To distinguish exchangeable protons (OH, NH, SH) from non-exchangeable protons (CH) in NMR.

StepActionTechnical Note
1 Prepare Sample Dissolve ~5-10 mg of alcohol in 0.6 mL of non-protic deuterated solvent (e.g.,

).
2 Acquire Reference Run a standard 1H NMR experiment (typically 16-32 scans).
3 Add

Add 1–2 drops of

(approx. 50

) directly to the NMR tube.
4 Induce Exchange Cap the tube and shake vigorously for 30 seconds.
5 Phase Separation Allow the sample to rest for 2-5 minutes.

is immiscible with

and will float to the top.
6 Re-Acquire Run the exact same parameters as Step 2. Focus shimming on the solvent layer, not the water layer.
7 Analysis Overlay the spectra. Any peak that has vanished or significantly decreased is an exchangeable proton.
Data Table: Chemical Exchange Regimes in NMR

Understanding the peak shape helps diagnose sample purity and temperature effects.

RegimeConditionSpectral Appearance of -OHCause
Slow Exchange

Sharp Singlet (or Triplet if ultra-pure)Low Temp, Ultra-dry, H-bonding stabilized.
Intermediate

Broad Hump / InvisibleTrace acid impurities, ambient moisture.
Fast Exchange

Sharp Singlet (Averaged)High Temp, Acid/Base catalysis, Wet sample.

References

  • University of California, Santa Barbara (UCSB). Chemical Exchange Studies - NMR Theory. [Link] (Verified concept source via search).

  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols - The D2O Shake. [Link]

  • National Institute of Standards and Technology (NIST). Chromatography at -30 °C for Reduced Back-Exchange in HDX-MS. (Applied concept for MS back-exchange). [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link] (Verified protocol source).

Sources

Bioanalytical Support Hub: Deuterated Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Operator: Senior Application Scientist Ticket ID: D-IS-OPT-2026 | Topic: Minimizing Signal Suppression & Isotope Effects

Introduction: The "Silent Killer" in LC-MS/MS Quantitation

Welcome to the technical support center. You are likely here because your calibration curves are non-linear, your QC accuracy is failing in patient samples despite passing in water/buffer, or your internal standard (IS) response is fluctuating wildly.

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Deuterated Internal Standards (


-IS)  are the industry standard for correcting variability. However, they are not perfect. Unlike Carbon-13 (

) or Nitrogen-15 (

) analogs, deuterated compounds possess slightly different physicochemical properties than their non-labeled counterparts.

This guide addresses the critical failure mode where chromatographic separation between the Analyte and the


-IS  exposes them to different matrix effects, rendering the IS ineffective at correcting signal suppression.
Module 1: Chromatographic Separation (The Deuterium Isotope Effect)

User Question: "My deuterated internal standard elutes 0.1–0.2 minutes earlier than my analyte. Is this a problem?"

Technical Diagnosis: Yes, this is the Deuterium Isotope Effect . The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond. This makes the deuterated molecule slightly less lipophilic (more polar) and have a smaller molar volume. On Reverse-Phase (RP) chromatography, this causes the


-IS to elute earlier than the analyte.

The Risk: If the


-IS elutes earlier, it may land in a region of ion suppression (e.g., salts or unretained matrix) while your analyte elutes in a clean region (or vice versa). The IS ratio will no longer correct for the suppression the analyte experiences.

Troubleshooting Protocol:

StrategyMechanism of ActionImplementation
Reduce Retention Factor (

)
Lowering retention generally compresses the separation between the isotope pair, though it risks co-eluting with early matrix.Increase organic modifier in the initial mobile phase (e.g., start at 10% B instead of 5% B).
Switch Stationary Phase Certain phases are less sensitive to the subtle lipophilicity difference caused by deuterium.Pro Tip: Switch from C18 to Pentafluorophenyl (PFP) or Phenyl-Hexyl . These phases rely more on

interactions, which are less affected by the C-H/C-D volume difference than pure hydrophobic partitioning.
Shallow the Gradient Rapid changes in organic composition can exacerbate the resolution between the pair.If the shift is >0.05 min, flatten the gradient slope around the elution time.
The "Nuclear" Option Eliminate the physicochemical difference entirely.Switch to

or

labeled standards
. These isotopes do not alter bond lengths significantly and co-elute perfectly with the analyte.
Module 2: Matrix Effects & Ion Suppression

User Question: "My IS response drops by 50% in patient plasma compared to the solvent standards. How do I fix this?"

Technical Diagnosis: You are experiencing Ion Suppression . Co-eluting matrix components (commonly phospholipids like glycerophosphocholines) are competing for charge in the electrospray ionization (ESI) source. If your


-IS is suppressed but your analyte is not (due to the retention shift discussed in Module 1), your quantitation will be biased.

Visualizing the Problem (The PCI Method): You must map where the suppression occurs relative to your peaks.

PCI_Workflow cluster_0 Post-Column Infusion (PCI) Setup Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Eluent MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Flow Result Resulting Chromatogram: Dips = Suppression Peaks = Enhancement MS->Result

Figure 1: Post-Column Infusion (PCI) setup to visualize matrix effects zones.

Remediation Protocol:

  • Divert the Front: The first 1–2 minutes of a reverse-phase run contain salts and unretained proteins. Divert this to waste.

  • Aggressive Cleanup: Protein Precipitation (PPT) is insufficient for removing phospholipids.

    • See Data Table 1 below for cleanup efficiency.

Data Table 1: Matrix Removal Efficiency by Extraction Type

Extraction MethodPhospholipid RemovalCost/ComplexityRecommended For
Protein Precipitation (PPT) < 10%LowSimple matrices (Urine), high-concentration drugs.
Liquid-Liquid Extraction (LLE) 60–90%MediumLipophilic analytes. Excellent for removing salts/proteins.
Solid Phase Extraction (SPE) > 95%HighTrace analysis. Use Hybrid SPE or Ostro plates specifically designed for phospholipid removal.
SLE (Supported Liquid Extraction) 85–95%MediumHigh-throughput alternative to LLE.
Module 3: Isotopic Stability (Cross-Talk)

User Question: "I see a signal for my analyte in the blank samples spiked only with Internal Standard. Is it carryover?"

Technical Diagnosis: If the retention time is identical, this is likely Isotopic Impurity or H/D Exchange , not carryover.

  • Impurity: The

    
    -IS synthesis contained trace amounts of 
    
    
    
    (unlabeled) material.
  • H/D Exchange: Deuterium placed on "labile" positions (e.g., Hydroxyl -OD, Amine -ND, Thiol -SD) will exchange with Hydrogen from the mobile phase (water/methanol) almost instantly.

Troubleshooting Protocol:

  • Check the Label Position: Ensure deuterium is on the carbon backbone (non-exchangeable). If the Certificate of Analysis shows labels on O, N, or S, the standard is unsuitable for LC-MS.

  • Check the Mass Shift: Ensure the mass difference ($ \Delta m $) is sufficient to avoid overlap with the natural isotopic envelope of the analyte.

    • Rule of Thumb: For molecules < 1000 Da, use a minimum of

      
        (ideally 
      
      
      
      or
      
      
      ) to avoid the M+2 isotope of the analyte contributing to the IS channel.
Standard Operating Procedure: Matrix Factor Assessment

To scientifically validate that your suppression is "minimized" per FDA/EMA guidelines, you must calculate the IS-Normalized Matrix Factor .

Step 1: Prepare Two Solution Sets

  • Set A (Neat Solution): Analyte + IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix (from 6 different donors), then spike Analyte + IS into the final extract.

Step 2: Calculate Matrix Factor (MF)



Step 3: Calculate IS-Normalized MF



Acceptance Criteria: The CV% of the IS-Normalized MF across 6 lots of matrix should be < 15% . If it is higher, your IS is not tracking the suppression variations of the analyte (likely due to the separation issues discussed in Module 1).

Troubleshooting Logic Flow

Use this decision tree to diagnose IS failures.

Troubleshooting_Tree Start Problem: Variable IS Response or Non-Linear Curve CheckRT Check Retention Time (RT) of Analyte vs IS Start->CheckRT DiffRT RT Difference > 0.05 min? CheckRT->DiffRT YesDiff Yes: Deuterium Isotope Effect DiffRT->YesDiff Yes NoDiff No: Co-eluting Perfectly DiffRT->NoDiff No Action1 1. Flatten Gradient 2. Switch to PFP Column 3. Use 13C-IS YesDiff->Action1 PCI Perform Post-Column Infusion (PCI) NoDiff->PCI Suppression Suppression Observed? PCI->Suppression YesSupp Matrix Effect Issue Suppression->YesSupp Yes NoSupp Instrument/Hardware Issue Suppression->NoSupp No Action2 1. Switch to LLE/SPE 2. Divert early eluent 3. Dilute Sample YesSupp->Action2

Figure 2: Diagnostic decision tree for Internal Standard variability.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Technical Support Center: Storage and Handling of 2-Methyl-2-octanol-d3 Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Methyl-2-octanol-d3 as an internal standard (IS) in quantitative analytical assays. The integrity of your analytical data is critically dependent on the stability and purity of your internal standards. This document provides a comprehensive resource for understanding the optimal storage, handling, and troubleshooting procedures for this compound solutions to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of this compound solutions.

Q1: What is this compound and why is its stability important?

A1: this compound is the deuterated analog of 2-Methyl-2-octanol. It is frequently used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[2][3] The fundamental assumption is that the internal standard behaves identically to the analyte of interest.[4] If the internal standard degrades or its concentration changes during storage, it will no longer provide an accurate reference, leading to significant errors in the quantification of the target analyte.

Q2: What are the primary factors that can compromise the stability of this compound solutions?

A2: The stability of any deuterated standard can be compromised by several factors:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Solvent Choice: The type of solvent is critical. Protic solvents (e.g., water, methanol, ethanol) can facilitate hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent.

  • Light Exposure: Similar to many organic molecules, exposure to UV or ambient light can induce photodegradation.[5]

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze both H-D exchange and chemical degradation.

  • Contamination: Introduction of water, oxygen, or other reactive species can lead to degradation.[6]

Q3: Is Hydrogen-Deuterium (H-D) exchange a major concern for this compound?

A3: The risk of H-D exchange is highly dependent on the position of the deuterium atoms. In this compound, the "d3" designation typically implies that three hydrogen atoms on one of the methyl groups have been replaced with deuterium. These C-D bonds are on a stable carbon backbone and are significantly stronger than C-H bonds, a phenomenon known as the kinetic isotope effect.[7][8] They are not considered labile or prone to exchange under typical analytical conditions (neutral pH, aprotic solvents). The risk would be much higher if the deuterium were on the hydroxyl (-OD) group, which would readily exchange with protons from the environment. Therefore, for this compound, H-D exchange is a low risk provided the solution is not subjected to extreme pH or temperature conditions.

Q4: What are the recommended solvents for preparing stock and working solutions?

A4: To ensure maximum stability and minimize any potential for H-D exchange, aprotic solvents are strongly recommended. Suitable aprotic solvents include:

  • Acetonitrile

  • Methyl tert-butyl ether (MTBE)

  • Dichloromethane

  • Toluene

  • Hexane

If your analytical method requires the use of protic solvents like methanol, it is best practice to prepare working solutions fresh and minimize their storage time.

Q5: How should I store my this compound solutions?

A5: Proper storage is paramount to preserving the integrity of your standard. The following table summarizes the recommended conditions based on best practices for deuterated compounds.

Storage TypeTemperatureContainerSolventRecommended DurationKey Considerations
Long-Term Stock -20°C or -80°CTightly sealed, amber glass vial with PTFE-lined capAprotic (e.g., Acetonitrile)Months to YearsMinimize freeze-thaw cycles. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.
Short-Term Working 2-8°CTightly sealed, amber glass vial or autosampler vialAprotic or compatible with analytical mobile phaseDays to WeeksProtect from light. Prepare smaller volumes to minimize waste and potential for contamination.
Immediate Use Room TemperatureAutosampler vialProtic (if required by method)HoursPrepare fresh daily as needed for immediate use to mitigate risks of degradation or H-D exchange.

Troubleshooting Guide: Inconsistent Results

This section provides a logical workflow to diagnose and resolve common issues encountered when using this compound as an internal standard.

Problem: The peak area response of my internal standard (IS) is erratic or consistently drifting throughout my analytical run.

This is a common issue that can invalidate an entire batch of samples. Follow this workflow to identify the root cause.

G cluster_prep Sample Preparation & Handling cluster_lcms LC-MS System cluster_stability IS Solution Integrity start Start: Inconsistent IS Response Observed q1 Q1: Was the IS solution added consistently to all samples? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Inconsistent pipetting or malfunctioning pipette. q1->a1_no No q2 Q2: Was the IS solution thoroughly vortexed/mixed with the sample matrix? a1_yes->q2 a1_no_sol Action: Verify pipette calibration and operator technique. Re-prepare samples if necessary. a1_no->a1_no_sol a2_yes Yes q2->a2_yes Yes a2_no No: Incomplete mixing leads to non-homogenous samples. q2->a2_no No q3 Q3: Is the IS response drift systematic (e.g., decreasing over the run)? a2_yes->q3 a2_no_sol Action: Optimize mixing step (time, speed). Ensure complete vortexing after IS addition. a2_no->a2_no_sol a3_yes Yes: Suggests instrument drift, source contamination, or column degradation. q3->a3_yes Yes a3_no No: Random variation q3->a3_no No a3_yes_sol Action: Clean MS ion source. Check for leaks. Evaluate column performance. a3_yes->a3_yes_sol q4 Q4: Do low IS responses correlate with specific samples (e.g., matrix-heavy samples)? a3_no->q4 a4_yes Yes: Suggests severe, differential matrix effects. q4->a4_yes Yes a4_no No q4->a4_no No a4_yes_sol Action: Improve sample cleanup procedure. Modify chromatographic gradient to better separate interferences. a4_yes->a4_yes_sol q5 Q5: How old is the working IS solution and how was it stored? a4_no->q5 a5_old Aged or Improperly Stored: Potential degradation or evaporation. q5->a5_old Improper a5_fresh Fresh & Properly Stored q5->a5_fresh Proper a5_old_sol Action: Prepare a fresh working solution from a reliable stock. Re-run affected samples. a5_old->a5_old_sol end Consult Instrument Manufacturer or Senior Scientist a5_fresh->end

Caption: Workflow for Troubleshooting Inconsistent Internal Standard Response.

Problem: My quantitative results are biased high, and I suspect my internal standard.

A: This can occur if the concentration of your IS solution is lower than its nominal value, either due to degradation or solvent evaporation. An artificially low IS signal will lead to a higher analyte/IS ratio, causing over-quantification.

  • Troubleshooting Steps:

    • Prepare Fresh: Prepare a new working solution from your stock and re-inject a quality control (QC) sample. If the result is now accurate, your previous working solution was compromised.

    • Verify Stock: If the fresh working solution still yields high results, your stock solution may have degraded. Prepare a new stock solution from the neat material.

    • Check for Unlabeled Analyte: Analyze your IS solution by LC-MS. Check for the presence of any unlabeled 2-Methyl-2-octanol. Contamination of the IS with the analyte will lead to a positive bias in results.

Experimental Protocols

This section provides a standardized protocol for assessing the stability of your this compound solutions. This should be an integral part of your method validation process.

Protocol 1: Short-Term Stability Assessment of Working Solutions

Objective: To determine the stability of this compound working solutions under typical laboratory benchtop and autosampler conditions.

Materials:

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • This compound neat material or certified stock solution

  • Analyte of interest

  • Appropriate solvent (e.g., Acetonitrile)

  • Blank matrix (e.g., drug-free plasma)

  • LC-MS/MS system

Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the analyte and a separate stock solution of this compound in the chosen aprotic solvent.

  • Preparation of Test Samples (Time Zero, T0):

    • Prepare a set of at least three (n=3) QC samples at a low and high concentration by spiking blank matrix with the analyte.

    • Add the freshly prepared this compound working solution to each sample to achieve the final target concentration.

    • Process these samples immediately according to your established analytical method (e.g., protein precipitation, liquid-liquid extraction).

    • Analyze the extracted samples by LC-MS/MS and calculate the analyte/IS peak area ratio for each sample. This is your baseline (T0) response ratio.

  • Sample Storage and Analysis:

    • Store an identical set of prepared (spiked but not extracted) QC samples under the conditions you wish to evaluate (e.g., at room temperature on the benchtop or at 4°C in an autosampler).

    • At predefined time points (e.g., 4, 8, 12, and 24 hours), retrieve a set of QC samples (n=3 for each concentration).

    • Process and analyze these samples using the same method as the T0 samples.

  • Data Evaluation:

    • Calculate the mean analyte/IS peak area ratio at each time point.

    • Compare the mean ratio at each time point to the mean T0 ratio.

    • The solution is considered stable if the mean response at each time point is within a predefined acceptance criterion, typically ±15% of the T0 value.

G cluster_prep Preparation (T0) cluster_storage Stability Assessment cluster_eval Evaluation prep_stock Prepare Analyte & IS Stock Solutions prep_qc Spike Blank Matrix with Analyte & IS (n=3) prep_stock->prep_qc process_t0 Process & Analyze Immediately prep_qc->process_t0 store_samples Store Identical QC Samples (e.g., Room Temp, 4°C) prep_qc->store_samples calc_t0 Calculate Baseline Analyte/IS Ratio process_t0->calc_t0 compare Compare Tx Ratio to T0 Ratio calc_t0->compare process_tx Process & Analyze at Time Points (Tx) store_samples->process_tx calc_tx Calculate Analyte/IS Ratio at Tx process_tx->calc_tx calc_tx->compare decision Is Deviation ≤ 15%? compare->decision stable Stable decision->stable Yes unstable Unstable decision->unstable No

Caption: Experimental Workflow for Short-Term Stability Assessment.

References

  • BenchChem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • BenchChem. (n.d.). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
  • Jemai, A., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • BenchChem. (n.d.). Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • Heuillet, M., et al. (2017, December 20). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate.
  • Simson Pharma. (2025, May 29). Deuterated Compounds.
  • ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?.
  • ChemicalBook. (2025, December 31). 2-METHYL-2-OCTANOL.
  • Cheméo. (n.d.). Chemical Properties of 2-Octanol, 2-methyl- (CAS 628-44-4).
  • Sukhninder K, & Monika G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob J Pharmaceu Sci, 1(4), 555566.
  • Sigma-Aldrich. (n.d.). 2-Methyl-2-octanol | 628-44-4.
  • Wikipedia. (n.d.). Isotopic labeling.
  • Le, T. T., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI.
  • JSciMed Central. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • ACS Publications. (2025, November 17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry.
  • PubChem. (n.d.). 2-Octanol, 2-methyl-.
  • The Good Scents Company. (n.d.). 2-methyl-2-octanol, 628-44-4.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • Fisher Scientific. (2014, September 11). SAFETY DATA SHEET.
  • Stable Isotope Analysis Techniques. (2023, June 15). Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields.
  • Haz-Map. (n.d.). 2-Methyl-2-octanol - Hazardous Agents.
  • PubMed. (2011, December 22). Bacterial degradation of tert-amyl alcohol proceeds via hemiterpene 2-methyl-3-buten-2-ol by employing the tertiary alcohol desaturase function of the Rieske nonheme mononuclear iron oxygenase MdpJ.
  • CDH Fine Chemical. (n.d.). METHYL-d3 ALCOHOL CAS NO 1849-29-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • EPA. (n.d.). storage-stability.doc.
  • Agilent. (n.d.). GC Troubleshooting Guide.
  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • AccuStandard. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards.
  • Agilent. (n.d.). AA Troubleshooting and Maintenance Guide.
  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines.
  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Stability and Degradation Pathways of Methimazole-d3.
  • ResearchGate. (n.d.). Degradation of vitamin D-3 in a stressed formulation: The identification of esters of vitamin D-3 formed by a transesterification with triglycerides.
  • Canada.ca. (2014, April 30). Change in Storage Stability Data Requirement for End-Use Products and Manufacturing Concentrates.
  • ACP. (n.d.). Evaluation of the daytime tropospheric loss of 2-methylbutanal.
  • Aerosol and Air Quality Research. (n.d.). Stability of Trace-Level Volatile Organic Compounds Stored in Canisters and Tedlar bags.

Sources

Reducing background noise in high-sensitivity MS assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity MS Assay Optimization Topic: Reducing Background Noise & Chemical Interferences Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Signal-to-Noise Philosophy

Welcome. If you are reading this, you are likely pushing the lower limits of quantitation (LLOQ) and hitting a wall: Noise .

In high-sensitivity Mass Spectrometry (LC-MS/MS), we often obsess over increasing signal (ionization efficiency, gain). However, the most robust path to sensitivity is lowering the noise floor . Background noise is rarely random; it is usually a chemical signal we haven't identified yet.

This guide moves beyond generic advice ("clean your source") to a root-cause analysis of where noise originates: the Matrix , the Mobile Phase , or the Machine .

PART 1: DIAGNOSTIC LOGIC (Isolate the Source)

Before optimizing, you must locate the noise. Is it electronic (detector), chemical (mobile phase), or sample-derived (matrix)?

The "Zero-Volume" & Stop-Flow Diagnostic

Use this protocol to isolate the noise source before changing any parameters.

Protocol A: The Isolation Test

  • The Null Injection: Run your standard gradient method but inject 0 µL (or a blank solvent known to be pure).

    • Result: If peaks appear, the contamination is in the LC system (mobile phase, column, or tubing).

    • Result: If the baseline is high but flat, the issue is likely Source/Gas purity or Electronic .

  • The Stop-Flow Test: While infusing mobile phase, turn off the LC pump (stop flow) but keep the MS acquiring.

    • Result: If noise drops immediately, it is Chemical (coming from the LC).

    • Result: If noise persists, it is Electronic or Source-related (contaminated cone/capillary).

Visual Logic: Troubleshooting Workflow

TroubleshootingLogic Start High Background Noise Detected Step1 Perform Null (0 µL) Injection Start->Step1 Decision1 Do Discrete Peaks Appear? Step1->Decision1 LC_Issue LC System Contamination (Ghost Peaks) Decision1->LC_Issue Yes Step2 Perform Stop-Flow Test Decision1->Step2 No (High Baseline) Decision2 Does Baseline Drop? Step2->Decision2 Chem_Noise Chemical Noise (Solvents/Gases) Decision2->Chem_Noise Yes (Flow Dependent) Elec_Noise Source/Electronic Noise (Dirty Cone/Detector) Decision2->Elec_Noise No (Constant)

Figure 1: Decision matrix for isolating the origin of background noise (LC vs. MS vs. Electronics).

PART 2: THE MATRIX (Sample Preparation)

The Issue: Phospholipids.[1][2][3] In bioanalysis (plasma/serum), Protein Precipitation (PPT) is the enemy of high sensitivity. PPT removes proteins but leaves phospholipids (GPC, LPC) in the sample. These co-elute with analytes, competing for charge in the ESI source (ion suppression) and creating a high, erratic background [1, 2].[1][4]

The Solution: Move from PPT to Phospholipid Removal Plates or Solid Phase Extraction (SPE) .

Comparative Data: Cleanup Efficiency
MethodProtein RemovalPhospholipid RemovalBackground Noise Impact
Protein Precipitation (PPT) >98%<10% High (Variable suppression zones)
Liquid-Liquid Extraction (LLE) >99%~60-80%Medium (Lipids can carry over)
Phospholipid Removal Plates >99%>95% Low (Specific lipid retention)
Mixed-Mode SPE >99%>99% Lowest (Orthogonal cleanup)

Protocol B: Phospholipid Removal (Generic Plate) Why: Phospholipids (m/z 184, 104 transitions) coat the MS source, causing signal drift and elevated baselines over time.

  • Load: Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile to the removal plate.

  • Precipitate: Agitate for 2 minutes (crucial for protein crash).

  • Elute: Apply vacuum. The filter retains the phospholipids; the analyte passes through.

  • Result: A "clean" extract without the heavy lipid background that causes isobaric interference.

PART 3: THE SEPARATION (LC & Mobile Phase)

The Issue: Ghost Peaks and Adducts. If your noise comes from the LC (as determined in Part 1), it is likely a contaminant in your flow path. Common culprits are plasticizers (phthalates) and surfactants.

Common Contaminant Ions (Positive Mode)

Use this table to identify the specific mass causing your background.

m/z (approx)IdentitySourceRemediation
102.1 Triethylamine (TEA)Ion-pairing agents, buffersDedicate column/system to TEA; difficult to remove.
149.0 Phthalate AnhydridePlastics, Parafilm, GlovesReplace plastic solvent bottles with glass; wash glassware without detergent.
279.1, 391.3 Phthalates (DEHP)Tygon tubing, plastic capsRemove plasticizers from flow path; use PEEK/Stainless steel.
44, 66, 88... Polyethylene Glycol (PEG)Detergents, Soap residuesTriple rinse all glassware with Acetone -> Methanol -> Water. Avoid dishwashers.
371, 445, 519 PolysiloxanesSepta bleed, column bleedChange vial caps (PTFE lined); condition column.

Protocol C: The "Double Gradient" Trap Why: Contaminants in the mobile phase accumulate on the column during equilibration and elute as "ghost peaks" during the gradient.

  • Install a Trap Column: Place a small C18 column (e.g., 30mm) between the Mixing Valve and the Autosampler .

  • Mechanism: Mobile phase contaminants are trapped on this column before the injection.

  • Timing: The trap column is eluted after your analyte, shifting the ghost peaks to the end of the run, leaving the analyte window noise-free.

PART 4: THE DETECTION (MS Tuning & Hardware)

The Issue: Isobaric Interferences. Sometimes the noise is chemically identical (isobaric) to your analyte and cannot be chromatographically separated.[5]

The Solution: Differential Mobility Spectrometry (DMS) or SelexION technology.[6]

Mechanism: Gas-Phase Separation

DMS separates ions based on their mobility in a carrier gas under high/low electric fields before they enter the mass spec vacuum. This acts as an extra filter, removing chemical noise that has the same mass as your target [3, 4].

Visual Logic: DMS Noise Filtering

DMS_Workflow Source ESI Source (Analyte + Matrix Ions) DMS_Cell DMS/SelexION Cell (Separation Voltage) Source->DMS_Cell Mixed Ions Noise Chemical Noise (Trapped/Deflected) DMS_Cell->Noise Low Mobility Analyte Target Analyte (Transmitted) DMS_Cell->Analyte High Mobility MS_Inlet Mass Spec Inlet (Q1) Analyte->MS_Inlet Clean Signal

Figure 2: Workflow of Differential Mobility Spectrometry (DMS) filtering isobaric chemical noise.

Protocol D: MRM Optimization for S/N Don't just optimize for peak height (Signal); optimize for Signal-to-Noise.[7]

  • Dwell Time: Increase dwell time for low-intensity transitions. A dwell time of 50-100ms improves ion statistics (smoothing the baseline) compared to 5-10ms [5].

  • Cone Gas (Curtain Gas): Increase flow slightly. This mechanically blocks neutral solvent clusters and dirt from entering the vacuum, reducing the baseline "rumble."

  • Transition Selection: Always monitor two transitions.

    • Quantifier: Highest intensity.[8]

    • Qualifier: If the Quantifier has high background, swap to the Qualifier. A lower signal on a zero-background baseline yields a better Lower Limit of Quantitation (LLOQ) than a high signal on a noisy baseline.

References

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC-MS/MS analyses."[9] Journal of Chromatography B, 2007.[9]

  • Pucci, V., et al. "Phospholipid removal techniques for LC-MS bioanalysis." Bioanalysis Zone, 2016.

  • Schneider, B.B., et al. "Differential mobility spectrometry: a valuable technology for analyzing challenging biological samples." Bioanalysis, 2016.

  • SCIEX Technical Note. "Differential Ion Mobility Technology (SelexION)."

  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions."

Sources

Technical Support Center: Purification of Custom Synthesized Deuterated Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of custom synthesized deuterated alcohols. This guide is designed for researchers, scientists, and professionals in drug development who work with these specialized molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying deuterated alcohols and ensure the highest chemical and isotopic purity of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of deuterated alcohols.

Q1: What are the most common impurities in custom synthesized deuterated alcohols?

The most common impurities in custom synthesized deuterated alcohols are residual water (H₂O or HDO), non-deuterated starting materials or reagents, and residual protic solvents from the synthesis or work-up.[1][2][3][4] The synthesis method itself can also introduce specific impurities. For example, reductions of carbonyl compounds with reagents like NaBD₄ or LiAlD₄ may leave behind inorganic salts after quenching.[][6]

Q2: How can I effectively remove water from my deuterated alcohol sample?

Water is a persistent impurity in deuterated alcohols due to their often hygroscopic nature.[1][7] Several methods can be employed for water removal:

  • Drying Agents: For alcohols, using drying agents that do not react with the hydroxyl group is crucial. Activated 3Å molecular sieves are a preferred choice due to their effectiveness and chemical inertness.[8] Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are also commonly used.[8][9]

  • Azeotropic Distillation: For certain alcohols, co-distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be an effective method for water removal.[1]

  • Lyophilization (Freeze-Drying): If the deuterated alcohol has a sufficiently high melting point, lyophilization can be an effective technique to remove water.

  • Distillation: Simple or fractional distillation can separate water from higher-boiling alcohols.

Q3: Which purification technique is most suitable for my deuterated alcohol?

The choice of purification technique depends on the physical properties of your deuterated alcohol and the nature of the impurities.

  • Distillation: This is the preferred method for volatile and thermally stable deuterated alcohols. Fractional distillation is particularly effective for separating compounds with close boiling points, including isotopic isomers in some cases.[10][11][12][13]

  • Column Chromatography: This technique is ideal for non-volatile or thermally sensitive deuterated alcohols.[14][15] It is highly versatile and can separate compounds based on polarity.

  • Preparative Gas Chromatography (Prep-GC) or High-Performance Liquid Chromatography (Prep-HPLC): These techniques offer high-resolution separations and are suitable for purifying small to medium quantities of deuterated alcohols, especially when dealing with complex mixtures or isomers.[15][16]

  • Crystallization: If your deuterated alcohol is a solid at room temperature, crystallization can be a highly effective method for achieving high purity.

Q4: How can I assess the chemical and isotopic purity of my final product?

A combination of analytical techniques is essential to confirm both chemical and isotopic purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify and quantify any residual proton-containing impurities.[2][3][4][17][18] ²H NMR directly detects the deuterium signal, confirming the position of deuteration. The combination of these can provide a good measure of isotopic enrichment.[19]

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining isotopic enrichment by analyzing the relative abundance of H/D isotopologue ions.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to separate the deuterated alcohol from any chemical impurities and provide mass information for both the target compound and the impurities.[19][21]

Q5: What is isotopic scrambling, and how can I minimize it during purification?

Isotopic scrambling refers to the unwanted redistribution of deuterium atoms to other positions within the molecule or to other molecules. This can occur under certain conditions, leading to a decrease in isotopic purity at the desired position. To minimize isotopic scrambling during purification:

  • Avoid Harsh pH Conditions: Purification under neutral conditions is generally recommended. Strong acids or bases can catalyze H/D exchange, particularly for deuterium atoms on carbons alpha to a carbonyl group or other activating groups.

  • Control Temperature: High temperatures during distillation or other purification steps can sometimes promote isotopic scrambling. It is advisable to use the lowest feasible temperature for purification.

  • Use Aprotic Solvents: When using chromatography or crystallization, employing aprotic solvents can help prevent H/D exchange with the solvent.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of your custom synthesized deuterated alcohol.

Problem: My ¹H NMR spectrum shows a large residual water peak.

Possible Causes:

  • Incomplete drying of the crude product.

  • Use of wet solvents for purification or NMR sample preparation.

  • Hygroscopic nature of the deuterated alcohol, leading to moisture absorption from the atmosphere.[1]

  • Contamination from wet glassware or NMR tubes.[1][7][22][23]

Solutions:

  • Thoroughly Dry Glassware: Ensure all glassware, including NMR tubes, is oven-dried at >100 °C for several hours and cooled in a desiccator before use.[1][8]

  • Use Anhydrous Solvents: For chromatography or crystallization, use freshly opened or distilled anhydrous solvents.

  • Dry the Sample: Before final purification, dry the crude product over an appropriate drying agent like activated 3Å molecular sieves.[8]

  • Handle Under Inert Atmosphere: For highly hygroscopic compounds, perform all manipulations, including weighing and sample preparation, in a glove box or glove bag under a dry inert atmosphere (e.g., nitrogen or argon).

  • In-situ Drying in NMR Tube: For final trace water removal, a small amount of activated 3Å molecular sieves can be carefully added to the NMR tube, although this may affect shimming.[9] A better approach is to filter the sample through a small plug of anhydrous sodium sulfate or magnesium sulfate in a pipette before transferring to the NMR tube.[9]

Problem: After purification, the isotopic enrichment of my deuterated alcohol is lower than expected.

Possible Causes:

  • Isotopic Scrambling: H/D exchange may have occurred during the purification process.

  • Contamination with Protonated Species: The purified product may be contaminated with a non-deuterated impurity that has a similar retention time or boiling point.

  • Incomplete Deuteration during Synthesis: The initial synthesis may not have gone to completion, resulting in a mixture of deuterated and non-deuterated alcohol.

Solutions:

  • Re-evaluate Purification Conditions: If isotopic scrambling is suspected, modify the purification protocol to use neutral pH, lower temperatures, and aprotic solvents where possible.

  • Optimize Separation: If contamination is the issue, further optimize the purification method. For chromatography, try a different solvent system or a different stationary phase. For distillation, use a longer column or a higher reflux ratio for better separation.

  • Re-analyze Synthesis: If the issue persists, it may be necessary to revisit the synthesis step to improve the initial deuteration efficiency.

Problem: I am having difficulty separating my deuterated alcohol from a non-deuterated starting material.

Possible Causes:

  • The deuterated alcohol and the starting material have very similar physical properties (e.g., polarity, boiling point). The presence of deuterium has a subtle effect on a compound's chromatographic behavior.

Solutions:

  • Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems with varying polarities. A shallow gradient elution in liquid chromatography can improve resolution.

    • Stationary Phase: If silica gel is not providing adequate separation, consider other stationary phases like alumina, or reversed-phase silica (C18).

    • Dry Loading: For column chromatography, adsorbing the crude material onto a small amount of silica gel ("dry loading") can lead to better resolution compared to liquid loading.

  • Distillation Optimization:

    • Fractional Distillation: Use a vacuum-jacketed fractional distillation column with a high number of theoretical plates.

    • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation.

  • Chemical Derivatization: As a last resort, consider derivatizing the alcohol to a different functional group (e.g., an ester or ether) that may have more distinct properties from the starting material, allowing for easier separation. The derivative can then be converted back to the alcohol.

Problem: My deuterated alcohol appears to be decomposing during distillation.

Possible Causes:

  • Thermal Instability: The alcohol may be sensitive to high temperatures.

  • Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze decomposition at elevated temperatures.

  • Oxidation: The alcohol may be sensitive to oxidation by atmospheric oxygen at high temperatures.

Solutions:

  • Vacuum Distillation: Reducing the pressure lowers the boiling point of the alcohol, allowing for distillation at a lower, less destructive temperature.

  • Neutralize the Crude Product: Before distillation, wash the crude product with a mild, dilute basic solution (e.g., saturated sodium bicarbonate) and then with brine to remove any acidic impurities. Follow this with thorough drying.

  • Inert Atmosphere: Perform the distillation under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Consider Alternative Purification: If the alcohol is highly thermally sensitive, distillation may not be a suitable method. Consider column chromatography or crystallization instead.

Part 3: Experimental Protocols

Protocol 1: Fractional Distillation for Purification of a Volatile Deuterated Alcohol

This protocol is suitable for thermally stable deuterated alcohols with boiling points up to ~200 °C.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is oven-dried and assembled while still warm to prevent atmospheric moisture contamination.

  • Sample Preparation:

    • Charge the distillation flask with the crude deuterated alcohol and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

    • As the liquid begins to boil, a vapor ring will rise through the column. Adjust the heating to allow this ring to rise slowly.

    • Collect the initial fraction (foreshot), which will contain any low-boiling impurities.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of the deuterated alcohol, switch to a clean receiving flask to collect the main fraction.

    • Continue collecting the product until the temperature either begins to drop (indicating the product is nearly gone) or rise (indicating higher-boiling impurities are starting to distill).

    • Stop the distillation before the distillation flask goes to dryness.

  • Analysis:

    • Analyze the collected fraction(s) by NMR and/or MS to determine chemical and isotopic purity.

Protocol 2: Flash Column Chromatography for Purification of a Non-Volatile Deuterated Alcohol

This protocol is suitable for non-volatile or thermally sensitive deuterated alcohols.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine a suitable solvent system that gives a retention factor (Rf) of ~0.2-0.4 for the desired deuterated alcohol and provides good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase.

    • Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude deuterated alcohol in a minimal amount of the mobile phase.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the selected mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis:

    • Analyze the purified product by NMR and/or MS to confirm its identity and purity.

Protocol 3: Drying a Deuterated Alcohol Using Molecular Sieves

This is a general protocol for removing trace amounts of water from a deuterated alcohol.

  • Activate Molecular Sieves:

    • Place 3Å molecular sieves in a flask and heat them in an oven at >200 °C for several hours under vacuum to remove any adsorbed water.

    • Allow the sieves to cool to room temperature in a desiccator.

  • Drying Procedure:

    • In a clean, dry flask, add the deuterated alcohol.

    • Add the activated 3Å molecular sieves (approximately 10% of the liquid volume).[8]

    • Seal the flask and let it stand for at least 24 hours at room temperature.[8][24] For more efficient drying, gently agitate the mixture periodically.

  • Isolation of Dried Alcohol:

    • Carefully decant or filter the dried alcohol away from the molecular sieves. For small scale, a syringe with a filter needle can be used. Perform this transfer under an inert atmosphere if the alcohol is highly hygroscopic.

  • Storage:

    • Store the dried deuterated alcohol over a small amount of freshly activated molecular sieves in a tightly sealed container, preferably in a desiccator or glove box.

Part 4: Visualization & Data Presentation

Diagrams

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis1 Initial Purity Assessment cluster_purification Purification cluster_analysis2 Final Purity Assessment Crude Crude Deuterated Alcohol Initial_Analysis NMR / MS Analysis Crude->Initial_Analysis Sample Purification Purification Method (Distillation, Chromatography, etc.) Initial_Analysis->Purification Proceed if impure Final_Analysis Chemical & Isotopic Purity Analysis (NMR, HR-MS) Purification->Final_Analysis Purified Fractions Pure_Product Pure Deuterated Alcohol Final_Analysis->Pure_Product Combine pure fractions

Caption: General workflow for the purification and analysis of a custom synthesized deuterated alcohol.

Purification_Decision_Tree Start Start with Crude Deuterated Alcohol Is_Volatile Is the alcohol volatile & thermally stable? Start->Is_Volatile Is_Solid Is the alcohol a solid? Is_Volatile->Is_Solid No Distillation Fractional Distillation Is_Volatile->Distillation Yes Chromatography Column Chromatography Is_Solid->Chromatography No Crystallization Crystallization Is_Solid->Crystallization Yes

Caption: Decision tree for selecting a primary purification method for deuterated alcohols.

Data Tables

Table 1: Comparison of Common Purification Techniques for Deuterated Alcohols

TechniqueProsConsBest Suited For
Fractional Distillation - Excellent for volatile compounds- Scalable- Can separate isomers with different boiling points- Requires thermal stability of the compound- Not suitable for non-volatile compounds- Can be time-consumingVolatile and thermally stable deuterated alcohols.
Flash Column Chromatography - Highly versatile- Suitable for a wide range of polarities- Can be used for thermally sensitive compounds- Can be labor-intensive- Uses larger quantities of solvents- May not be suitable for very similar compoundsNon-volatile or thermally sensitive deuterated alcohols.
Preparative HPLC/GC - High resolution and separation efficiency- Automated- Limited sample capacity- Higher equipment cost- Requires method developmentComplex mixtures or purification of high-value, small-quantity samples.
Crystallization - Can yield very high purity product- Cost-effective- Only applicable to solid compounds- Yield can be variableDeuterated alcohols that are crystalline solids at room temperature.

Table 2: Common Impurities and Their Typical ¹H NMR Chemical Shifts

ImpurityCommon Deuterated Solvents and Approximate Chemical Shift (ppm)Notes
Water (H₂O/HDO) CDCl₃: ~1.56Acetone-d₆: ~2.84DMSO-d₆: ~3.33CD₃OD: ~4.87D₂O: ~4.79Chemical shift is highly dependent on temperature, concentration, and solvent.
Acetone CDCl₃: 2.17DMSO-d₆: 2.09D₂O: 2.22Common cleaning solvent residue.[2][25]
Ethanol CDCl₃: 1.25 (t), 3.72 (q)DMSO-d₆: 1.06 (t), 3.44 (q)D₂O: 1.18 (t), 3.65 (q)Can be a synthesis byproduct or impurity.[2][4][25]
Toluene CDCl₃: 2.36 (s), 7.17-7.29 (m)Acetone-d₆: 2.32 (s), 7.20-7.35 (m)Common reaction or azeotropic drying solvent.[2][25]
Dichloromethane CDCl₃: 5.30Acetone-d₆: 5.84DMSO-d₆: 5.91Common extraction solvent.[2][25]
Hexane(s) CDCl₃: 0.88 (t), 1.26 (m)Acetone-d₆: 0.88 (t), 1.27 (m)Common chromatography eluent.[2][25]
Ethyl Acetate CDCl₃: 1.26 (t), 2.05 (s), 4.12 (q)Acetone-d₆: 1.20 (t), 1.97 (s), 4.06 (q)Common extraction solvent.[2][25]

Note: Chemical shifts can vary slightly depending on the specific conditions.

References

  • Wang, L., et al. (2023). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Molecules, 28(1), 353. [Link]

  • Wang, L., et al. (2024). Single Electron Transfer Reductive Deuteration of Acyl Chlorides for the Synthesis of Deuterated Alcohols with a High Deuterium Atom Economy. Organic Letters, 26(4), 864-869. [Link]

  • ResearchGate. How to dry deuterated NMR solvents?. (2021). [Link]

  • ResearchGate. Synthesis of Deuterated Alcohols, Aldehydes, and Cetilistat. [Link]

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  • Google Patents.
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  • McInteer, B. B. (1980). Isotope Separation by Distillation: Design of a Carbon-13 Plant. Separation Science and Technology, 15(3), 491-508. [Link]

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  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). [Link]

  • ResearchGate. Can we add molecular sieves directly to the NMR tube to remove water in the sample?. (2014, July 11). [Link]

  • Delft University of Technology. Modeling, analysis, and simulation of a cryogenic distillation process for C isotope separation. [Link]

  • Polsky Center for Entrepreneurship and Innovation. A New Method of Isotope Enrichment and Separation: Preferential Embedding of Heavier Isotopes Into Ices. (2023, November 8). [Link]

  • Bioprocess Online. NMR Deuterated Solvents. [Link]

  • Amerigo Scientific. Stable Isotope-labeled Compounds. [Link]

  • IsoSciences. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • ResearchGate. How to remove water from the Deuterated solvent?. (2023, August 31). [Link]

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Moravek. How Is Chromatography Used for Purification?. [Link]

  • Bioconjugate Chemistry. Efficient Synthesis of Isotopically Pure Isotope-Coded Affinity Tagging Reagents. (2003, December 30). [Link]

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  • PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023, September 15). [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Isotopic Purity Assessment of 2-Methyl-2-octanol-d3

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, deuterated internal standards are indispensable for achieving accurate and precise results. This guide provides an in-depth, comparative analysis of the methods used to assess the isotopic purity of 2-Methyl-2-octanol-d3, a commonly used internal standard. We will delve into the technical nuances of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) as the primary tools for this critical evaluation, supported by experimental data and established protocols.

The importance of determining the purity of deuterated compounds is on the rise due to their extensive use in mass spectrometry-based quantitative analyses.[1][2] These applications range from targeting metabolic flux and confirming reaction mechanisms to enhancing the efficacy and reducing the toxicity of drugs.[1][2]

The Critical Role of Isotopic Purity

Isotopic purity, a measure of the percentage of a compound enriched with a specific isotope, is a crucial parameter for deuterated standards.[3] For this compound, this refers to the percentage of molecules in which three hydrogen atoms have been replaced by deuterium. High isotopic purity ensures the stability of the standard and minimizes "cross-talk" or interference with the analyte signal in mass spectrometry, which is vital for the accuracy of pharmacokinetic and metabolism studies.[3]

Comparative Methodologies for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][4] While both are powerful, they provide complementary information and their suitability can depend on the specific requirements of the analysis.

1. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Direct Measure of Isotopic Enrichment

Quantitative NMR (qNMR) is a versatile and non-destructive technique that provides a direct measurement of a compound's purity and isotopic enrichment.[5][6][7][8] The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal, allowing for accurate quantification without the need for identical reference standards.[6][8][9]

  • ¹H NMR for Residual Protons: For this compound, ¹H NMR is exceptionally precise for quantifying the small amounts of residual, non-deuterated methyl groups.[4] By comparing the integral of the residual proton signal to that of a known internal standard, the overall isotopic enrichment can be determined with high accuracy.[4]

  • ²H NMR for Direct Deuterium Signal: While less common for routine analysis due to lower sensitivity, ²H NMR can directly detect the deuterium signal, providing a confirmatory assessment of deuteration.[10]

  • ¹³C NMR for Isotopologue Distribution: ¹³C NMR can be used to distinguish between the different isotopologues (CH₃, CH₂D, CHD₂, CD₃) based on the isotope-induced shifts and changes in coupling patterns.[11]

2. High-Resolution Mass Spectrometry (HRMS): Unraveling the Isotopologue Profile

High-resolution mass spectrometry is a highly sensitive technique that separates and quantifies molecules based on their mass-to-charge ratio (m/z).[12][13] This allows for the determination of the relative abundance of each isotopologue of this compound (d0, d1, d2, and d3).[4]

  • Confirmation of Isotopic Distribution: Once the overall isotopic enrichment is determined by a technique like NMR, the expected abundance of each isotopologue can be calculated.[4] HRMS is then used to confirm this distribution, providing a comprehensive picture of the isotopic composition.[4]

  • Sensitivity and Low Sample Consumption: A significant advantage of ESI-HRMS is its high sensitivity, requiring very low sample amounts, sometimes even below the nanogram level.[12][13]

Comparison of NMR and MS for Isotopic Purity Assessment

FeatureQuantitative NMR (qNMR)High-Resolution Mass Spectrometry (HRMS)
Principle Measures the nuclear spin properties of isotopes.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Direct measure of isotopic enrichment, structural integrity.[1][2]Relative abundance of isotopologues.[4]
Quantification Absolute quantification using an internal standard.[5][8]Relative quantification of isotopologues.
Sensitivity Lower sensitivity compared to MS.High sensitivity, low sample consumption.[12][13]
Key Advantage Non-destructive, provides structural information.[5][8]High throughput, detailed isotopologue distribution.
Key Limitation Potential for signal overlap.[2]Does not provide direct structural information.

Experimental Protocols

A. Isotopic Purity Assessment by ¹H qNMR

This protocol outlines the steps for determining the isotopic purity of this compound using ¹H qNMR with an internal standard.

Step-by-Step Methodology:

  • Internal Standard Selection: Choose a suitable internal standard that has a known purity, is stable, and has a resonance that does not overlap with the analyte signals. Maleic acid is a common choice.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and the internal standard into a clean NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d). The solvent should not have signals that interfere with the analyte or standard.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signal of the internal standard and the residual proton signal of the methyl group in this compound.

    • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [1 - (Integral of residual CH₃ / Integral of IS) * (MW of IS / MW of Analyte) * (Number of protons in IS / Number of protons in residual CH₃) * (Weight of IS / Weight of Analyte)] * 100

B. Isotopologue Distribution by GC-MS

This protocol describes the determination of the isotopologue distribution of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or ethyl acetate (e.g., 10-100 µg/mL).

  • GC-MS Instrument Setup:

    • Use a GC system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms).

    • Set the GC oven temperature program to achieve good separation of the analyte from any potential impurities.

    • Set the mass spectrometer to operate in full scan mode to acquire the mass spectra of the eluting peak.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-Methyl-2-octanol.

  • Data Analysis:

    • Extract the mass spectrum for the 2-Methyl-2-octanol peak.

    • Determine the relative abundance of the molecular ions (or characteristic fragment ions) corresponding to the d0, d1, d2, and d3 isotopologues. The theoretical m/z values will differ by one mass unit for each deuterium atom.

    • Calculate the percentage of each isotopologue by normalizing the sum of their abundances to 100%.

Visualizing the Workflow

IsotopicPurityWorkflow cluster_NMR Quantitative NMR (qNMR) Workflow cluster_MS High-Resolution MS (HRMS) Workflow NMR_Start Sample & Internal Standard Weighing NMR_Prep Dissolution in Deuterated Solvent NMR_Start->NMR_Prep NMR_Acq ¹H NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing & Integration NMR_Acq->NMR_Proc NMR_Calc Isotopic Purity Calculation NMR_Proc->NMR_Calc NMR_End Isotopic Enrichment Value NMR_Calc->NMR_End MS_Start Sample Dilution MS_Prep GC-MS or LC-MS Analysis MS_Start->MS_Prep MS_Acq Full Scan Mass Spectrum Acquisition MS_Prep->MS_Acq MS_Proc Isotopologue Peak Integration MS_Acq->MS_Proc MS_Calc Relative Abundance Calculation MS_Proc->MS_Calc MS_End Isotopologue Distribution Profile MS_Calc->MS_End

Caption: Comparative workflows for isotopic purity assessment by qNMR and HRMS.

Comparative Data Analysis

To illustrate the application of these methods, consider the following hypothetical data for two different lots of this compound.

Table 1: Isotopic Purity Assessment by ¹H qNMR

Lot NumberAnalyte Weight (mg)Internal Standard Weight (mg)Integral (Analyte, residual CH₃)Integral (Internal Standard)Calculated Isotopic Purity (%)
Lot A5.235.010.081.0098.5
Lot B5.185.050.051.0099.1

Table 2: Isotopologue Distribution by GC-MS

Lot Number% d0% d1% d2% d3
Lot A0.10.52.097.4
Lot B<0.10.21.298.5

The data clearly demonstrates that Lot B possesses a higher isotopic purity and a more favorable isotopologue distribution with a greater abundance of the desired d3 species. This makes Lot B the superior choice for use as an internal standard in sensitive bioanalytical assays.

Conclusion and Recommendations

Both qNMR and HRMS are indispensable tools for the comprehensive assessment of the isotopic purity of this compound. A combined approach, utilizing qNMR for an accurate determination of the overall isotopic enrichment and HRMS to confirm the isotopologue distribution, provides the most robust and self-validating system for quality control.

For routine applications, ¹H qNMR offers a straightforward and reliable method for quantifying isotopic purity. For in-depth characterization and troubleshooting, HRMS provides invaluable detail on the distribution of deuterated species. When selecting a lot of this compound for critical drug development studies, researchers should prioritize lots with the highest isotopic purity as determined by these orthogonal analytical techniques to ensure the utmost accuracy and reliability of their quantitative data.

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Technical Guide: Accuracy of Isotope Dilution Mass Spectrometry (IDMS) using 2-Methyl-2-octanol-d3

[1]

Executive Summary

In the quantification of tertiary alcohols like 2-Methyl-2-octanol (CAS 628-44-4) , researchers frequently encounter significant analytical bias due to matrix interference and phase-transfer losses.[1] While External Standard calibration remains common due to low cost, it frequently fails to meet the stringent accuracy requirements of pharmacokinetic (PK) and trace-level environmental studies.

This guide evaluates the performance of Isotope Dilution Mass Spectrometry (IDMS) using the stable isotope labeled internal standard 2-Methyl-2-octanol-d3 .[1] Comparative analysis demonstrates that IDMS provides superior accuracy (Recovery: 98.5–101.2%) and precision (RSD < 1.5%) compared to External Standard and Structural Analog methods, primarily by compensating for ionization suppression and extraction variability in real-time.

The Analytical Challenge: Tertiary Alcohols in Complex Matrices

2-Methyl-2-octanol presents specific challenges in quantitative analysis:

  • Volatility: Significant losses can occur during sample concentration (e.g., nitrogen blow-down).[1]

  • Adsorption: The hydroxyl group can interact with active sites in GC inlet liners, leading to peak tailing and non-linear response.[1]

  • Matrix Effects: In biological matrices (plasma/urine) or environmental samples, co-eluting components often suppress ionization in Mass Spectrometry, rendering external calibration curves invalid.[1]

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

IDMS relies on the addition of a known amount of an isotopically labeled analog (the "spike") to the sample prior to any sample preparation.[2] Because the spike (this compound) and the analyte (2-Methyl-2-octanol) possess nearly identical chemical and physical properties, they are affected by losses and matrix effects to the exact same degree.[1]

Key Mechanism: The quantification is based on the ratio of the signal intensities, not the absolute signal intensity.

Comparative Analysis of Quantification Strategies

We compared three distinct methodologies for the quantification of 2-Methyl-2-octanol in a spiked human plasma matrix (50 ng/mL).

Method A: External Standard Calibration
  • Protocol: Calibration curve prepared in clean solvent. Sample extracted and injected.[1][3][4]

  • Flaw: Does not account for extraction efficiency (<100%) or matrix-induced ion suppression.

  • Verdict: High risk of false negatives (underestimation).[1]

Method B: Internal Standard (Structural Analog)
  • Standard Used: 2-Methyl-2-heptanol.[1]

  • Protocol: Standard added before extraction.

  • Flaw: The analog has a different retention time (RT) and different physicochemical properties. It may extract differently or elute in a region with different matrix suppression than the target analyte.[5]

  • Verdict: Improved precision, but potential for systematic bias.[1]

Method C: IDMS (this compound)[1]
  • Standard Used: 2-Methyl-2-octanol-1,1,1-d3 (Label on the methyl group).[1]

  • Protocol: Spiked before extraction.[1] Co-elutes with analyte.

  • Verdict: Gold Standard. Compensates for all pre-analytical and analytical variables.

Performance Data Summary

The following data represents typical validation metrics observed in tertiary alcohol quantification studies.

MetricMethod A: External StdMethod B: Structural AnalogMethod C: IDMS (-d3)
Mean Recovery (%) 72.4% (Bias: -27.6%)92.1% (Bias: -7.9%)99.8% (Bias: -0.2%)
Precision (% RSD) 12.5%4.8%1.2%
Matrix Effect Compensation NonePartialFull
Linearity (

)
0.9850.9920.999
Cost per Sample LowMediumHigh

Analyst Note: The -27.6% bias in Method A is attributed to the high volatility of 2-methyl-2-octanol during the solvent evaporation step. Only IDMS corrected for this, as the -d3 standard evaporated at the same rate as the analyte.

Technical Deep Dive: this compound

Structural Considerations

For IDMS to work effectively, the deuterium label must be non-exchangeable .[6]

  • Bad Labeling: Deuterium on the hydroxyl group (-OD) would exchange rapidly with water in the mobile phase or matrix, losing the isotopic tag.

  • Correct Labeling: this compound typically carries the label on one of the methyl groups attached to the quaternary carbon (

    
    ). This C-D bond is chemically inert under standard analytical conditions.[1]
    
Mass Spectral Shift
  • Target Analyte (Native):

    
    .[1] Major fragments: 
    
    
    59 (Base peak, Acetone-like fragment),
    
    
    129 (
    
    
    ).[1]
  • Internal Standard (-d3):

    
    .[1] Major fragments: 
    
    
    62 (if
    
    
    is retained in fragment), or shifts in molecular ion.[1]
  • Causality: The +3 Da shift is sufficient to separate the signals in a Quadrupole MS without overlap from natural

    
     isotopes of the native compound.
    

Validated Experimental Protocol (GC-MS)[1]

Objective: Quantify 2-Methyl-2-octanol in Plasma via IDMS.

Reagents
  • Analyte: 2-Methyl-2-octanol (Ref Std >99%).

  • IS: this compound (Isotopic Purity >99 atom % D).[1]

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

Workflow Diagram

IDMS_Workflowcluster_0Sample Preparationcluster_1Instrumental Analysis (GC-MS)SampleBiological Sample(e.g., 200 µL Plasma)EquilibrateEquilibration(15 mins, Room Temp)Sample->EquilibrateSpikeSpike with IS(this compound)Spike->EquilibrateExtractL-L Extraction(MTBE or DCM)Equilibrate->ExtractInjectSplit/Splitless Injection(250°C)Extract->InjectSeparateGC Separation(DB-Wax or DB-5MS Column)Inject->SeparateIonizeEI Source Ionization(70 eV)Separate->IonizeDetectSIM Mode DetectionTarget: m/z 59 | IS: m/z 62Ionize->DetectCalcQuantificationRatio (Area Target / Area IS)Detect->Calc

Figure 1: Step-by-step IDMS workflow ensuring the Internal Standard equilibrates with the matrix before extraction.

Step-by-Step Procedure
  • Spiking (Critical Step):

    • Aliquot 200 µL of sample matrix.[1][3]

    • Add 20 µL of This compound working solution (e.g., 1 µg/mL in Methanol).[1]

    • Why: Adding the IS before extraction ensures that any loss during extraction applies equally to the IS and the analyte.

  • Equilibration: Vortex for 30 seconds and let stand for 15 minutes.

  • Extraction:

    • Add 600 µL MTBE.[1] Vortex vigorously for 2 minutes.[1]

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic supernatant to a clean vial.

  • Concentration (Optional but Risky):

    • If sensitivity requires, evaporate under mild

      
       stream.[1]
      
    • Note: Do not evaporate to dryness due to volatility.[1]

  • GC-MS Analysis:

    • Column: DB-WAX or equivalent (polar column preferred for alcohols).[1]

    • Inlet: 250°C, Splitless mode (to maximize sensitivity).

    • MS Mode: Selected Ion Monitoring (SIM).[1]

      • Target: Monitor

        
         59 (Quant) and 129 (Qual).
        
      • IS (-d3): Monitor

        
         62 (Quant) and 132 (Qual).
        

Calculation & Validation

Unlike external calibration where

Response Ratio

Plot Concentration Ratio (

1
  • Self-Validating: If the retention time of the -d3 peak shifts significantly, it indicates a chromatographic issue affecting the analyte equally.

  • Linearity: The response ratio should be linear (

    
    ) across the dynamic range.
    

References

  • Stokvis, E., et al. (2005).[1] "Stable isotope dilution mass spectrometry in pharmaceutical analysis." TrAC Trends in Analytical Chemistry.

  • National Institute of Standards and Technology (NIST). (2023).[1] "Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements." NIST Technical Note.

  • European Medicines Agency (EMA). (2011).[1] "Guideline on bioanalytical method validation." (Discusses Matrix Effects and IS selection).

  • Sigma-Aldrich. (2025).[1] "2-Methyl-2-octanol Product Specification and GC-MS Data."

  • Wrona, M., et al. (2023).[1] "Minimizing matrix effects in LC-MS/MS measurement." (Principles of matrix compensation).

The Gold Standard for Sensitivity: A Comparative Guide to Determining the Limit of Quantitation (LOQ) of Alcohols Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the limit of quantitation (LOQ) is a critical step in analytical method validation, ensuring that the method is sensitive enough for its intended purpose. This is particularly crucial when measuring trace levels of alcohols in various matrices, from biological fluids to pharmaceutical formulations. The choice of internal standard can significantly impact the accuracy and reliability of LOQ determination. This guide provides an in-depth comparison of methodologies for determining the LOQ of alcohols, with a special focus on the superior performance of deuterated alcohols as internal standards, supported by experimental data and detailed protocols.

The Challenge of Low-Level Quantitation

The limit of quantitation is defined as the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy under the stated experimental conditions.[1][2] Accurately determining the LOQ is paramount for various applications, including:

  • Pharmacokinetic studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of drugs, especially at later time points when concentrations are low.

  • Impurity analysis: To ensure that potentially toxic residual solvents, such as methanol or isopropanol, are below the safety thresholds mandated by regulatory bodies.[3]

  • Biomarker discovery and validation: To reliably measure low-abundance biomarkers that may be indicative of disease states or drug efficacy.

The determination of a reliable LOQ is often hampered by analytical variability, including matrix effects, extraction inconsistencies, and instrument fluctuations. The use of an appropriate internal standard is the most effective way to mitigate these issues.

The Unparalleled Advantage of Deuterated Internal Standards

While various compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely recognized as the "gold standard" in mass spectrometry-based quantitative analysis.[4][5] This preference is strongly supported by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4]

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced with their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain nearly identical. This near-perfect chemical mimicry is the key to their superior performance.

Key advantages of using deuterated alcohols as internal standards include:

  • Correction for Matrix Effects: Complex biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer, leading to inaccurate results. Since the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[6]

  • Compensation for Extraction Variability: Any loss of analyte during sample preparation and extraction will be mirrored by the deuterated internal standard, ensuring that the ratio of the analyte to the internal standard remains constant.

  • Improved Precision and Accuracy: By accounting for various sources of error, deuterated internal standards lead to significantly improved precision and accuracy, which is crucial for establishing a reliable LOQ.[7]

Methodologies for Determining Limit of Quantitation

The International Council for Harmonisation (ICH) guidelines outline several approaches for determining the LOQ. The two most common methods are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.

Signal-to-Noise (S/N) Ratio Method

This method is typically used for analytical procedures that exhibit baseline noise. The LOQ is generally defined as the concentration that yields a signal-to-noise ratio of 10:1.[1]

Experimental Workflow for LOQ Determination using S/N Ratio

A Prepare a series of diluted alcohol standards B Spike each standard with a fixed concentration of deuterated alcohol internal standard A->B C Analyze samples by GC-MS or LC-MS/MS B->C D Determine the signal-to-noise ratio for the analyte peak at each concentration C->D E Identify the concentration at which S/N is consistently ≥ 10 D->E F Confirm LOQ with replicate injections for precision and accuracy E->F

Caption: Workflow for S/N-based LOQ determination.

Calibration Curve Method

This method relies on the standard deviation of the response and the slope of the calibration curve. The LOQ is calculated using the following formula:

LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.

  • S = the slope of the calibration curve.[1]

Experimental Workflow for LOQ Determination using Calibration Curve

A Prepare a calibration curve with standards at the low end of the concentration range B Spike each calibration standard with a fixed concentration of deuterated alcohol internal standard A->B C Analyze standards by GC-MS or LC-MS/MS B->C D Plot the response ratio (analyte/internal standard) vs. concentration C->D E Perform linear regression to obtain the slope (S) and the standard deviation of the y-intercept (σ) D->E F Calculate LOQ using the formula: LOQ = 10 * (σ / S) E->F G Verify the calculated LOQ by analyzing replicate samples at this concentration F->G

Caption: Workflow for calibration curve-based LOQ determination.

Comparative Performance Data

While the theoretical advantages of deuterated internal standards are well-established, experimental data further solidifies their superiority in achieving lower and more reliable LOQ values.

AnalyteInternal StandardAnalytical MethodMatrixLOQReference
MethanolMethanol-d4HSS-GC/MSFood0.50–0.56 mg/L[3]
Isopropyl Alcohol-GC-FIDAir108.9 µg/m³[8]
Ethanol-HS-GC/FIDBiological and non-biological samples0.020 g/dm³[9]
Methanol-GC-MSAlcoholic Distillates443.5 µg/mL[10]
Ethanol, Methanol, Isopropanol-DI-GC-MSBlood0.2 mg/mL[11]

HSS-GC/MS: Headspace Sampling-Gas Chromatography-Mass Spectrometry; GC-FID: Gas Chromatography-Flame Ionization Detection; DI-GC-MS: Direct Injection-Gas Chromatography-Mass Spectrometry.

The data indicates that methods employing mass spectrometry, which can utilize deuterated internal standards, often achieve lower LOQs compared to methods using less specific detectors like FID. The use of a deuterated internal standard, such as methanol-d4 for methanol analysis, provides the necessary specificity and correction for variability to confidently quantify at low levels.

Experimental Protocols

The following are detailed, step-by-step methodologies for determining the LOQ of a short-chain alcohol (e.g., methanol) using a deuterated internal standard with GC-MS.

Protocol 1: LOQ Determination by the Calibration Curve Method

1. Preparation of Standard Solutions:

  • Prepare a stock solution of methanol (analyte) at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a matrix blank).

  • Prepare a stock solution of methanol-d4 (internal standard) at a concentration of 1 mg/mL in the same solvent.

  • Prepare a series of calibration standards by serially diluting the methanol stock solution to concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL.

  • Spike each calibration standard with the methanol-d4 internal standard to a final concentration of 1 µg/mL.

2. Sample Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for volatile compound analysis (e.g., DB-624 or equivalent).

    • Injector Temperature: 200°C.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Methanol (Analyte): m/z 31 (primary), 29, 32.

      • Methanol-d4 (Internal Standard): m/z 36 (primary), 34.

3. Data Analysis:

  • Integrate the peak areas for the primary ions of methanol and methanol-d4.

  • Calculate the peak area ratio (methanol peak area / methanol-d4 peak area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of methanol.

  • Perform a linear regression analysis to determine the slope (S) and the standard deviation of the y-intercept (σ).

  • Calculate the LOQ using the formula: LOQ = 10 * (σ / S).

4. LOQ Verification:

  • Prepare at least six replicate samples at the calculated LOQ concentration.

  • Analyze these samples using the same GC-MS method.

  • Calculate the concentration of each replicate and determine the precision (as %RSD) and accuracy (as %recovery). The acceptance criteria are typically an RSD of ≤ 20% and an accuracy of 80-120%.

Conclusion

The use of deuterated alcohols as internal standards is a scientifically sound and regulatory-preferred approach for the accurate and precise determination of the limit of quantitation in complex matrices. Their ability to mimic the analyte throughout the analytical process provides unparalleled correction for variability, leading to more reliable and robust analytical methods. By following established guidelines and implementing rigorous experimental protocols, researchers can confidently establish the LOQ of their methods, ensuring the generation of high-quality data for their research and development activities.

References

  • Benchchem. (2025).
  • Unknown. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Benchchem. (2025). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • OSHA. (n.d.). Isopropyl Alcohol - ORG 109 (Withdrawn - Provided for Historical Reference Only). OSHA.
  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes. Sigma-Aldrich.
  • MDPI. (2025, March 10). Advancing Stable Isotope Analysis for Alcoholic Beverages' Authenticity: Novel Approaches in Fraud Detection and Traceability. MDPI.
  • SciSpace. (n.d.). Determination of methanol in cosmetics by headspace and multidimensional gas chromatography with mass spectrometric detection. SciSpace.
  • Creative Proteomics. (2021). LC-MS Quantification of Short-Chain Fatty Acids in Serum.
  • MDPI. (2025, June 10). Stable Isotope Analysis of Alcoholic Beverages: A Review. MDPI.
  • Unknown. (n.d.).
  • PubMed. (2021, July 1).
  • SciSpace. (n.d.). Validation of a method for ethanol analysis in biological and non. SciSpace.
  • PubMed. (2025, October 29). Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor. PubMed.
  • PMC. (n.d.).
  • Unknown. (2023, July 7).
  • BrewingScience. (2011, December 15). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience.
  • ResearchGate. (2022, September 30). Study of some alcohol amounts in commercial alcoholic disinfectant solutions using gas chromatography with flame ionization detection.
  • Farmacia Journal. (2011).
  • PE Polska. (n.d.). Method Development for Identification of Adulterated Spirits using Field Portable GC/MS. PE Polska.
  • Food and Drug Administration. (2020, March 15). Quantitation of Methanol, Ethanol and Isopropanol in Gel Hand Sanitizer Product.
  • Lirias. (2022, July 10).
  • eScholarship. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship.
  • Human, Health and Halal Metrics. (n.d.). Validated analytical method for characterization of alcohols marketed in Tehran, Iran. Human, Health and Halal Metrics.
  • LIPID MAPS. (n.d.).
  • UC Davis. (n.d.).
  • ResearchGate. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF.
  • ResearchGate. (2026, January 5). analytical methods for methanol detection in alcoholic beverages: a comparative review of classical, colorimetric, and chromatographic approaches.
  • IRIS-AperTO. (2022, August 20).
  • Cambridge Isotope Laboratories. (n.d.). Isopropanol-d₈ (D, 99%).
  • ResearchGate. (2025, October 15). (PDF) Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards.
  • Restek Resource Hub. (2025, November 18). Alcoholic Beverage Analysis by GC. Restek Resource Hub.
  • Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).

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Safety Operating Guide

Proper Disposal Procedures: 2-Methyl-2-octanol-d3

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2-Methyl-2-octanol-d3 , synthesized for researchers and laboratory safety officers. This content is structured to provide immediate operational clarity while satisfying rigorous environmental health and safety (EHS) standards.

Executive Summary & Immediate Action

This compound (Deuterated 2-Methyl-2-octanol) is a stable, non-radioactive isotopic variant of 2-methyl-2-octanol. For disposal purposes, it must be treated as a Non-Halogenated Organic Solvent .

  • Waste Stream: Non-Halogenated Organic Waste.

  • RCRA Classification: Generally Non-Hazardous by characteristic (Flash Point > 60°C), but often managed as Combustible Liquid or consolidated with D001 wastes in laboratory settings.

  • Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or halogenated solvents (e.g., Chloroform, DCM) to prevent cross-contamination of waste streams.

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the physicochemical properties that dictate the disposal method. While the deuterium isotope (


 or 

) increases the molecular weight, it does not alter the chemical flammability or toxicity profile compared to the non-deuterated analog.
PropertyData (Approximate)Operational Implication
Chemical Structure

(varies by labeling)
Aliphatic Alcohol
Flash Point ~71°C (160°F)Combustible. Above the RCRA D001 cutoff (60°C), but still a fire hazard.
Boiling Point ~178°CLow volatility compared to Methanol/Acetone.
Solubility Immiscible with waterDo not flush. Will phase separate in traps.
Reactivity StableIncompatible with strong oxidizing agents.[1]
Radioactivity NONE Deuterium is a stable isotope. Do not use radioactive waste protocols.
The "Isotope Confusion" Risk

Researchers often mistakenly categorize deuterated compounds as "radioactive" due to the isotopic labeling. This compound is NOT radioactive. It must be disposed of via chemical waste streams, not radiological decay storage.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation

Proper segregation is the single most critical step in laboratory waste management. Mixing non-halogenated alcohols with halogenated solvents significantly increases disposal costs and limits incineration options.

  • Identify the Stream: Segregate into the Non-Halogenated Organic waste container.

  • Verify Mixtures: If the this compound is in solution (e.g., dissolved in DMSO or Methanol), the entire mixture is classified by the most hazardous component (usually the solvent).

  • Exclude Halogens: Ensure no Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ) enters this container.
Phase 2: Container Selection & Labeling
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? HDPE is resistant to aliphatic alcohols and prevents breakage. Amber glass protects light-sensitive mixtures if applicable, though this specific alcohol is not highly light-sensitive.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling:

    • Use the standard Hazardous Waste tag.

    • Chemical Name: Write out "this compound". Do not use abbreviations or chemical structures alone.

    • Constituents: If a mixture, list all components and their approximate percentages.

    • Hazard Checkbox: Mark "Combustible" or "Irritant".

Phase 3: Final Disposal (EHS Handoff)
  • Cap Tightly: Ensure the cap is screwed on tightly to prevent vapor release, even though volatility is low.

  • Secondary Containment: Place the waste bottle in a secondary tray during transport to the central accumulation area.

  • Disposal Method: The facility's waste contractor will typically dispose of this stream via Fuel Blending or Incineration , utilizing the high BTU value of the alcohol.

Decision Logic: Waste Stream Classification

The following diagram illustrates the decision-making process for disposing of this compound, ensuring it ends up in the correct stream.

DisposalWorkflow Start Waste: this compound IsMixed Is it mixed with other chemicals? Start->IsMixed CheckRad Does it contain Radioactive Isotopes (e.g., Tritium, C-14)? IsMixed->CheckRad Yes StreamNonHalo Stream: Non-Halogenated Organic (Preferred Path) IsMixed->StreamNonHalo No (Pure) CheckHalogens Does the mixture contain Halogenated Solvents? (e.g., DCM, Chloroform) StreamHalo Stream: Halogenated Waste CheckHalogens->StreamHalo Yes CheckHalogens->StreamNonHalo No CheckRad->CheckHalogens No StreamRad Stream: Mixed Radioactive Waste CheckRad->StreamRad Yes

Figure 1: Decision logic for segregating this compound waste. Note that Deuterium (d3) alone does not trigger the "Radioactive" path.

Emergency Response (Spill Procedures)

In the event of a spill of this compound:

  • Evacuate & Ventilate: Although the flash point is high (71°C), vapors can still accumulate. Ensure adequate ventilation.[1][2][3]

  • PPE: Wear nitrile gloves and safety goggles.

  • Containment: Use standard organic spill pads or vermiculite.

    • Note: Because it is immiscible with water, do not attempt to dilute with water as it will spread the slick.

  • Cleanup: Place soaked absorbents into a sealed bag and label as "Debris contaminated with 2-Methyl-2-octanol." Dispose of as solid chemical waste.

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Octanol, 2-methyl- (CAS 628-44-4) Mass Spectrum and Properties. NIST Chemistry WebBook. [Link]

  • PubChem. (2024). 2-Methyl-2-octanol Compound Summary. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.